Product packaging for Egfr-IN-17(Cat. No.:)

Egfr-IN-17

Cat. No.: B10829963
M. Wt: 568.0 g/mol
InChI Key: LLUHSVVGRQBIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egfr-IN-17 is a small molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR), a well-validated oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC) . By binding to the intracellular tyrosine kinase domain of EGFR, it potently suppresses the receptor's autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK and PI3K-AKT pathways, which are critical for cellular proliferation and survival . This mechanism makes it a valuable tool for investigating EGFR-driven tumorigenesis and for exploring resistance mechanisms, such as those mediated by T790M and C797S mutations . Researchers can utilize this compound in preclinical studies to further understand EGFR biology and to develop novel therapeutic strategies for overcoming drug resistance. This product is strictly for Research Use Only and is not approved for human or veterinary diagnosis or treatment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31ClN7O3P B10829963 Egfr-IN-17

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31ClN7O3P

Molecular Weight

568.0 g/mol

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-5-(1-methylpyrazol-4-yl)-4-morpholin-4-ylphenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C27H31ClN7O3P/c1-34-17-18(15-30-34)19-13-22(24(37-2)14-23(19)35-9-11-38-12-10-35)32-27-29-16-20(28)26(33-27)31-21-7-5-6-8-25(21)39(3,4)36/h5-8,13-17H,9-12H2,1-4H3,(H2,29,31,32,33)

InChI Key

LLUHSVVGRQBIMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2N3CCOCC3)OC)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific information on a molecule designated "EGFR-IN-17." The following guide is a representative whitepaper detailing the mechanism of action for a hypothetical novel EGFR inhibitor, based on established methodologies and data presentation formats for this class of compounds. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Introduction to EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] EGFR inhibitors are a class of targeted therapies designed to block the signaling cascade initiated by EGFR, thereby inhibiting cancer cell growth.[4] These inhibitors are broadly categorized into generations based on their targets and mechanisms, with later generations developed to overcome resistance mechanisms such as the T790M mutation.[2][5] This guide provides a detailed overview of the preclinical evaluation of a novel, potent, and selective EGFR inhibitor.

Biochemical Profile: Potency and Selectivity

The inhibitory activity of our hypothetical EGFR inhibitor was assessed against wild-type and various mutant forms of the EGFR kinase domain. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.

TargetIC50 (nM)
EGFR (Wild-Type)15.2
EGFR (L858R)1.8
EGFR (Exon 19 Del)2.5
EGFR (L858R/T790M)5.7

Cellular Activity: Inhibition of EGFR Signaling and Tumor Cell Growth

The cellular potency of the inhibitor was evaluated in cancer cell lines harboring different EGFR mutations. The ability to inhibit cell proliferation and block EGFR autophosphorylation was measured.

Cell LineEGFR StatusGrowth Inhibition GI50 (nM)p-EGFR Inhibition IC50 (nM)
PC-9Exon 19 Del3.14.5
H1975L858R/T790M8.910.2
A431Wild-Type Overexpression25.430.1

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase domains.

Methodology:

  • Recombinant human EGFR kinase domains (wild-type and mutants) are incubated in a kinase buffer containing ATP and a substrate peptide.

  • The inhibitor is added at varying concentrations.

  • The kinase reaction is initiated and allowed to proceed for a specified time at room temperature.

  • The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Growth Inhibition Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.

Methodology:

  • Cancer cell lines with known EGFR mutation status are seeded in 96-well plates and allowed to adhere overnight.[5]

  • The cells are then treated with a serial dilution of the inhibitor or vehicle control (DMSO).[5]

  • After a 72-hour incubation period, cell viability is assessed using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[5]

  • GI50 values are determined from the resulting dose-response curves.

Western Blotting for EGFR Phosphorylation

Objective: To confirm the inhibition of EGFR signaling within the cell.

Methodology:

  • Cells are seeded and grown to a suitable confluency.

  • The cells are serum-starved and then treated with the inhibitor for a defined period before stimulation with EGF.

  • Whole-cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Inhibitor This compound Inhibitor->EGFR Inhibition Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity_Panel Kinome Selectivity Screening Kinase_Assay->Selectivity_Panel Growth_Assay Cell Proliferation Assay (GI50 in Cancer Cell Lines) Kinase_Assay->Growth_Assay Phospho_Assay EGFR Phosphorylation Assay (Western Blot / ELISA) Growth_Assay->Phospho_Assay Downstream_Signaling Analysis of Downstream Pathways (p-ERK, p-Akt) Phospho_Assay->Downstream_Signaling Xenograft Tumor Xenograft Studies (Efficacy and Tolerability) Downstream_Signaling->Xenograft PD_Markers Pharmacodynamic Biomarkers (p-EGFR in Tumor) Xenograft->PD_Markers

References

EGFR-IN-17: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Potent and Selective EGFR Inhibitor

This technical guide provides a comprehensive overview of EGFR-IN-17, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and biological activity of this compound. It further elaborates on its mechanism of action, particularly in overcoming the C797S resistance mutation, and provides detailed experimental protocols for its characterization.

Chemical Structure and Identifiers

This compound is a small molecule inhibitor with the chemical formula C27H31ClN7O3P.[1] Its chemical structure and identifiers are summarized in the table below.

IdentifierValue
CAS Number 2817679-31-3[2]
Molecular Formula C27H31ClN7O3P[1]
Molecular Weight 568.01 g/mol [1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and experimental use.

PropertyValue
Solubility DMSO: ≥ 1.25 mg/mL (2.20 mM) Corn Oil: ≥ 1.25 mg/mL (2.20 mM)[2][3]
Storage Powder: -20°C for 2 years In DMSO: -80°C for 6 months, 4°C for 2 weeks[1]

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of EGFR, demonstrating an IC50 value of 0.0002 μM.[1][2] Its primary significance lies in its ability to overcome the C797S mutation, a common mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs).[2]

The C797S mutation involves the substitution of cysteine with serine at position 797 in the ATP-binding pocket of EGFR. This change prevents the covalent binding of irreversible third-generation TKIs, rendering them ineffective.[4][5][6][7][8] this compound is designed to inhibit EGFR activity through a mechanism that is not reliant on covalent interaction with the Cys797 residue, thereby circumventing this resistance.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell growth and survival.[9][][11][12]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Recruitment RAS RAS GRB2/SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Differentiation Differentiation Gene_Expression->Proliferation Gene_Expression->Survival Gene_Expression->Differentiation

Figure 1: Simplified EGFR Signaling Pathway.

Overcoming C797S-Mediated Resistance

The development of the C797S mutation in EGFR is a significant clinical challenge. The logical workflow for the development and action of inhibitors targeting this mutation is illustrated below.

C797S_Resistance_and_Inhibition EGFR_Mutation Activating EGFR Mutation (e.g., L858R, ex19del) First_Gen_TKI 1st/2nd Gen TKI Treatment EGFR_Mutation->First_Gen_TKI T790M_Resistance T790M Resistance Mutation First_Gen_TKI->T790M_Resistance Third_Gen_TKI 3rd Gen TKI Treatment (e.g., Osimertinib) T790M_Resistance->Third_Gen_TKI C797S_Resistance C797S Resistance Mutation Third_Gen_TKI->C797S_Resistance EGFR_IN_17 This compound C797S_Resistance->EGFR_IN_17 Inhibition Inhibition of EGFR Signaling EGFR_IN_17->Inhibition Tumor_Suppression Tumor Growth Suppression Inhibition->Tumor_Suppression

Figure 2: Logical workflow of resistance and inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and application of this compound. The following sections provide methodologies for key experiments based on standard practices in the field.

EGFR Kinase Activity Assay (IC50 Determination)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against EGFR kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining in the solution following a kinase reaction.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)[13]

  • ATP

  • Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

  • This compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of diluted this compound or DMSO (for control).

    • 2 µL of EGFR enzyme diluted in kinase buffer.

    • 2 µL of a mixture of substrate and ATP in kinase buffer.[13]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/ DMSO to Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Enzyme Dispense_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP (Start Reaction) Add_Enzyme->Add_Substrate_ATP Incubate_RT Incubate at RT Add_Substrate_ATP->Incubate_RT Add_Stop_Reagent Add Stop Reagent (Deplete ATP) Incubate_RT->Add_Stop_Reagent Add_Detection_Reagent Add Detection Reagent (Generate Signal) Add_Stop_Reagent->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for an in vitro kinase assay.

Cell-Based Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines, including those harboring EGFR mutations.

Materials:

  • Cancer cell lines (e.g., NCI-H1975 for L858R/T790M, or engineered cells with the C797S mutation)

  • Cell culture medium and supplements

  • This compound

  • Cell proliferation assay reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

  • Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a promising therapeutic agent for non-small cell lung cancer, particularly in cases that have developed resistance to third-generation EGFR TKIs through the C797S mutation. Its potent and selective inhibitory activity, coupled with its ability to overcome this critical resistance mechanism, makes it a valuable tool for both basic research and clinical drug development. The data and protocols presented in this guide are intended to facilitate further investigation and application of this important molecule.

References

EGFR-IN-17: A Deep Dive into a Potent and Selective EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EGFR-IN-17, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details its primary target, mechanism of action, and provides a framework for its preclinical evaluation, including experimental protocols and data interpretation.

Core Concepts: Understanding this compound

This compound is a small molecule inhibitor designed to target the epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. The primary target of this compound is the kinase domain of EGFR. Of particular significance is its potent inhibitory activity against EGFR mutants that have developed resistance to earlier generations of EGFR inhibitors, specifically those harboring the C797S mutation.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₂₁H₁₈F₃N₅O
Molecular Weight 413.4 g/mol
IUPAC Name N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropanecarboxamide
CAS Number 879127-07-8

Quantitative Analysis: Potency and Selectivity

TargetIC50 (µM)
EGFR (Wild-Type)0.0002[1]

Note: The table above reflects the publicly available data for this compound. For a comprehensive understanding of its resistance profile, it is recommended to perform in-house kinase assays against a panel of clinically relevant EGFR mutants (e.g., L858R, del19, T790M, C797S, and various exon 20 insertions).

As a point of reference for researchers, the following table illustrates the kind of comparative data that is crucial for evaluating the efficacy of a fourth-generation EGFR inhibitor. The values are representative IC50s (in nM) for other fourth-generation inhibitors against various EGFR mutations.

CompoundEGFR (Wild-Type)EGFR (L858R/T790M)EGFR (L858R/T790M/C797S)EGFR (del19/T790M/C797S)
Compound 24 --11-1611-16[1]
Compound 26 2910242-[1]
Compound 27 --137-[1]
Compound 30 --23.615.8[1]

Mechanism of Action and Signaling Pathway

EGFR is a critical regulator of cell growth, proliferation, differentiation, and survival. Its activation initiates a cascade of downstream signaling events. This compound, by inhibiting the kinase activity of EGFR, effectively blocks these signaling pathways, thereby impeding tumor cell proliferation and survival.

EGFR Signaling Pathway

The diagram below illustrates the major signaling pathways downstream of EGFR activation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates JAK JAK EGFR->JAK Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation STAT STAT JAK->STAT STAT->Proliferation STAT->Survival EGF EGF (Ligand) EGF->EGFR Binds

Caption: The EGFR signaling pathway and its downstream cascades.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro potency of this compound against EGFR. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • This compound (or other test inhibitor)

  • Recombinant human EGFR enzyme (wild-type or mutant)

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in DMSO, and then dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Prepare a solution of EGFR enzyme in kinase reaction buffer.

    • Prepare a solution of the kinase substrate and ATP in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 5 µL of the EGFR enzyme solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (wells with no enzyme) from all readings.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a kinase inhibitor like this compound.

Kinase_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Primary_Screen Primary Screen (Single Concentration) Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Hit Confirmation Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Lead Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Ki determination) Selectivity_Profiling->Mechanism_of_Action Cellular_Potency Cellular Potency Assay (e.g., Cell Viability) Mechanism_of_Action->Cellular_Potency Advance to Cellular Studies Target_Engagement Target Engagement Assay (e.g., Western Blot for p-EGFR) Cellular_Potency->Target_Engagement Off_Target_Effects Off-Target Effects Assessment Target_Engagement->Off_Target_Effects Pharmacokinetics Pharmacokinetics (PK) (ADME) Off_Target_Effects->Pharmacokinetics Advance to In Vivo Studies Pharmacodynamics Pharmacodynamics (PD) (Target Modulation in Tumors) Pharmacokinetics->Pharmacodynamics Efficacy_Models Efficacy in Xenograft Models Pharmacodynamics->Efficacy_Models

Caption: A generalized workflow for kinase inhibitor discovery and development.

Conclusion

This compound is a promising lead compound in the development of next-generation EGFR inhibitors, particularly for overcoming resistance mediated by the C797S mutation. This technical guide provides a foundational understanding of its properties and a framework for its preclinical assessment. Further detailed characterization of its selectivity profile and in vivo efficacy will be crucial for its continued development as a potential therapeutic agent.

References

An In-depth Technical Guide to EGFR-IN-17: A Novel Epidermal Growth Factor Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of EGFR-IN-17, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). The information compiled herein is intended to support researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers. However, the emergence of resistance mechanisms, such as the C797S mutation, poses a significant clinical challenge. This compound has been developed as a potent and selective inhibitor to address this acquired resistance.[5][6][7][8][9][10][11]

Discovery and Development

While a detailed public history of the discovery and development of this compound is not extensively documented in peer-reviewed literature, its availability from multiple chemical suppliers and its chemical structure suggest it is a compound of interest in preclinical research. It is positioned as a tool compound for investigating and potentially overcoming C797S-mediated resistance to third-generation EGFR inhibitors. The compound is available for research use and has "No Development Reported" in terms of clinical trials, indicating it is likely in the early, preclinical stages of investigation.[9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 2817679-31-3
Molecular Formula C27H31ClN7O3P
Molecular Weight 568.01 g/mol
Appearance Off-white to light yellow solid
SMILES COC1=C(NC2=NC(NC3=C(P(C)(C)=O)C=CC=C3)=C(Cl)C=N2)C=C(C4=CN(C)N=C4)C(N5CCOCC5)=C1

Source: MedChemExpress, DC Chemicals[6][11]

Mechanism of Action and Biological Activity

This compound is a selective inhibitor of EGFR, with particular potency against mutants harboring the C797S resistance mutation. This mutation arises in patients treated with third-generation EGFR TKIs like osimertinib and restores the covalent binding site, rendering them ineffective. This compound is designed to inhibit these resistant forms of the enzyme.

The inhibitory activity of this compound against various forms of EGFR is summarized in Table 2. It is important to note that there are some discrepancies in the reported IC50 values from different suppliers, which may be due to different experimental conditions.

Target EnzymeIC50 Value (nM)
EGFR (general)0.2
EGFR (C797S/T790M/L858R)0.2
EGFR (L858R/T790M/C797S mutant)4.9
Wild-type EGFR47

Source: MedChemExpress, DC Chemicals[1][2][5][8][9][10][11]

The data indicates that this compound is highly potent against the C797S mutant, which is a key mechanism of resistance to current therapies. The selectivity for mutant EGFR over wild-type EGFR is a desirable characteristic for minimizing off-target effects and improving the therapeutic index.

Signaling Pathways

EGFR activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. This compound, by inhibiting the kinase activity of EGFR, blocks these downstream signals. The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound, particularly in the context of resistance mutations.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_IN_17 This compound EGFR_IN_17->Dimerization Inhibition Resistance_Mutation Activating Mutations (e.g., L858R, ex19del) Resistance Mutation (e.g., T790M, C797S) Resistance_Mutation->EGFR

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, a general workflow for characterizing a novel EGFR inhibitor is outlined below.

Experimental_Workflow Start Start Synthesis Compound Synthesis & Purification Start->Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 determination vs. WT & mutant EGFR) Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., MTT, CellTiter-Glo) (EC50 in cancer cell lines) Biochemical_Assay->Cellular_Assay Western_Blot Western Blot Analysis (Inhibition of EGFR phosphorylation & downstream signaling) Cellular_Assay->Western_Blot Selectivity_Panel Kinase Selectivity Profiling (Testing against a panel of other kinases) Western_Blot->Selectivity_Panel ADME_Tox In vitro ADME/Tox (Metabolic stability, CYP inhibition, cytotoxicity) Selectivity_Panel->ADME_Tox In_Vivo In Vivo Efficacy Studies (Xenograft models in mice) ADME_Tox->In_Vivo End End In_Vivo->End

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific binding affinity and kinetic data for a compound designated "EGFR-IN-17". Therefore, this guide provides a comprehensive overview of the principles and methodologies used to characterize the binding affinity and kinetics of epidermal growth factor receptor (EGFR) inhibitors, using hypothetical data for illustrative purposes.

Introduction to EGFR and its Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and colorectal cancer.[1][3] Consequently, EGFR has emerged as a major therapeutic target for the development of small molecule inhibitors.

The efficacy of an EGFR inhibitor is largely determined by its binding affinity and kinetics. Binding affinity refers to the strength of the interaction between the inhibitor and the EGFR protein, while kinetics describes the rates at which the inhibitor associates and dissociates from its target. A thorough understanding of these parameters is essential for optimizing drug design and predicting clinical outcomes.

Quantitative Analysis of EGFR Inhibitor Interactions

The interaction between an EGFR inhibitor and the receptor is typically quantified using several key parameters. These values are critical for comparing the potency and mechanism of action of different compounds.

Table 1: Hypothetical Binding Affinity and Kinetic Parameters for a Generic EGFR Inhibitor

ParameterValueDescription
Kd 10 nMDissociation constant; a measure of binding affinity. Lower values indicate stronger binding.
IC50 50 nMHalf-maximal inhibitory concentration; the concentration of inhibitor required to reduce EGFR activity by 50%.
Ki 5 nMInhibition constant; represents the binding affinity of the inhibitor for the enzyme.
kon (ka)1 x 106 M-1s-1Association rate constant; the rate at which the inhibitor binds to EGFR.
koff (kd)1 x 10-2 s-1Dissociation rate constant; the rate at which the inhibitor unbinds from EGFR.
Residence Time 100 sThe average time an inhibitor remains bound to its target (1/koff).

Experimental Protocols for Determining Binding Affinity and Kinetics

A variety of biophysical and biochemical assays are employed to measure the binding affinity and kinetics of EGFR inhibitors. The choice of method often depends on the specific research question, the properties of the inhibitor, and the available instrumentation.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of binding events.

Methodology:

  • Immobilization: Recombinant EGFR protein is immobilized on the surface of a sensor chip.

  • Association: A solution containing the EGFR inhibitor is flowed over the sensor surface, and the binding of the inhibitor to the immobilized EGFR is detected as a change in the refractive index.

  • Dissociation: A buffer solution is then flowed over the surface to monitor the dissociation of the inhibitor from the EGFR.

  • Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: A solution of the EGFR inhibitor is placed in the injection syringe, and a solution of EGFR protein is placed in the sample cell.

  • Titration: The inhibitor is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.

  • Data Analysis: The resulting data is fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assays

ELISA-based assays are a common and high-throughput method for assessing binding affinity.

Methodology:

  • Coating: A microtiter plate is coated with recombinant EGFR protein.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Incubation: The EGFR inhibitor, often labeled with a detectable tag (e.g., biotin), is added to the wells at various concentrations and incubated to allow for binding.

  • Detection: A detection reagent that binds to the inhibitor's tag (e.g., streptavidin-HRP) is added, followed by a substrate that produces a colorimetric or fluorescent signal.

  • Data Analysis: The signal intensity is measured and plotted against the inhibitor concentration to determine the Kd.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding of EGFR inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Differentiation Cell Differentiation STAT3->Differentiation

Caption: EGFR Signaling Pathway.

Experimental_Workflow cluster_workflow EGFR Inhibitor Characterization Workflow Start Compound Synthesis (this compound) Screening High-Throughput Screening (e.g., Kinase Assay) Start->Screening Affinity Binding Affinity Determination (SPR, ITC, ELISA) Screening->Affinity Kinetics Kinetic Parameter Measurement (SPR) Affinity->Kinetics Cellular Cellular Assays (IC50 in cancer cell lines) Kinetics->Cellular End In Vivo Efficacy Studies Cellular->End

Caption: Experimental Workflow for an EGFR Inhibitor.

Conclusion

The characterization of binding affinity and kinetics is a cornerstone of modern drug discovery, particularly in the development of targeted therapies like EGFR inhibitors. While specific data for "this compound" is not available, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating the interaction of any small molecule with the EGFR protein. A multi-faceted approach, combining various biophysical and biochemical techniques, is essential for building a comprehensive profile of an inhibitor's mechanism of action and for guiding the development of more effective and selective cancer therapeutics.

References

In Vitro Characterization of a Novel EGFR Inhibitor: EGFR-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro characterization of EGFR-IN-17, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details the inhibitor's potency, selectivity, and mechanism of action through a series of biochemical and cellular assays.

Quantitative Data Summary

The inhibitory activity of this compound was assessed against wild-type (WT) EGFR and clinically relevant mutant forms, including the T790M/L858R double mutant, which confers resistance to early-generation inhibitors. The data is summarized below.

Target Enzyme/Cell LineAssay TypeParameterValue
EGFR (Wild-Type)Biochemical Kinase AssayIC₅₀15 nM
EGFR (T790M/L858R)Biochemical Kinase AssayIC₅₀2 nM
H1975 (NSCLC, L858R/T790M)Cellular ProliferationGI₅₀25 nM
A431 (Epidermoid Carcinoma, WT)Cellular ProliferationGI₅₀150 nM

Note: The data presented in this table is representative for a hypothetical molecule, this compound, and is intended to illustrate the standard format for data presentation. The methodologies for obtaining such data are detailed in the following sections.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Biochemical Kinase Assay (Continuous-Read)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.

Materials:

  • Recombinant Human EGFR (WT) and EGFR (T790M/L858R) enzymes (e.g., from BPS Bioscience).[1]

  • ATP and Y12-Sox conjugated peptide substrate (e.g., from Invitrogen).[1]

  • Kinase Reaction Buffer: 20 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT.[1]

  • This compound, serially diluted in 50% DMSO.

  • 384-well, white, non-binding surface microtiter plates.

  • Plate reader capable of monitoring fluorescence at λex360/λem485.

Procedure:

  • Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.

  • In a 384-well plate, pre-incubate 5 μL of the 10X enzyme stock with 0.5 μL of the serially diluted this compound compound (or 50% DMSO for control) for 30 minutes at 27°C.[1]

  • Prepare a 1.13X substrate mix containing ATP and Y12-Sox peptide in kinase reaction buffer. Final assay concentrations are typically 5 nM for EGFR kinase, and 15-50 µM for ATP.[1]

  • Initiate the kinase reaction by adding 45 μL of the substrate mix to each well.

  • Immediately begin monitoring the increase in fluorescence in a plate reader every 71 seconds for a duration of 30 to 120 minutes.[1]

Data Analysis:

  • Examine the progress curves from each well for linear reaction kinetics.

  • Determine the initial velocity (slope) from a plot of relative fluorescence units versus time.

  • Plot the initial velocity against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value by fitting the data to a variable slope log[Inhibitor] vs. response model using appropriate software (e.g., GraphPad Prism).[1]

Cellular Proliferation Assay (ATP-Based)

This assay determines the effect of this compound on the growth and viability of cancer cell lines with different EGFR statuses.

Materials:

  • Human non-small cell lung cancer (NSCLC) cell lines: H1975 (harboring L858R/T790M mutations) and HCC827.[1]

  • Human epidermoid carcinoma cell line: A431 (WT EGFR).[1]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

  • This compound, serially diluted in DMSO.

  • 384-well, clear-bottom, white-walled plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[2]

  • Luminometer.

Procedure:

  • Seed cells in a 384-well plate at a density of 1x10³ cells per well in 40 µL of medium and incubate for 4 hours to allow for cell attachment.[2]

  • Add 0.1 µL of serially diluted this compound solutions to the cells. The final DMSO concentration should be kept below 0.25%.[2]

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the luminescence signal of treated wells to the DMSO vehicle control wells.

  • Plot the normalized values against the logarithm of the inhibitor concentration.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.

Cellular Target Engagement (Western Blot for p-EGFR)

This assay confirms that this compound inhibits its intended target within the cell by measuring the phosphorylation status of EGFR.

Materials:

  • Cell lines of interest (e.g., H1975).

  • Serum-free cell culture medium.

  • Human Epidermal Growth Factor (EGF).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1173), anti-total-EGFR, and anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Plate cells and grow until they reach 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.[2]

  • Stimulate the cells with 100 ng/mL of EGF for 5-10 minutes to induce EGFR phosphorylation.[1]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Quantify band intensity using densitometry software (e.g., ImageJ).

  • Normalize the phosphorylated EGFR signal to the total EGFR signal to determine the extent of inhibition at different compound concentrations.

Visualizations

EGFR Signaling Pathway

The binding of a ligand, such as EGF, to the EGFR triggers receptor dimerization and autophosphorylation. This initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[3][4] this compound is designed to block the ATP binding site of the kinase domain, thereby inhibiting these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR Extracellular Transmembrane Kinase Domain EGF->EGFR:f0 PI3K PI3K EGFR:f2->PI3K GRB2 GRB2/SOS EGFR:f2->GRB2 Inhibitor This compound Inhibitor->EGFR:f2 Inhibits AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR signaling cascade and the point of inhibition by this compound.
Experimental Workflow: Biochemical Kinase Assay

The workflow for determining the biochemical IC₅₀ of this compound involves a series of sequential steps from reagent preparation to final data analysis.

Kinase_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Buffer) C 3. Pre-incubate Enzyme with Inhibitor (30 min) A->C B 2. Serially Dilute This compound in 50% DMSO B->C D 4. Initiate Reaction with ATP/Substrate Mix C->D E 5. Monitor Fluorescence (Kinetic Read) D->E F 6. Calculate Initial Velocity (Slope of Progress Curve) E->F G 7. Plot Velocity vs. [Inhibitor] F->G H 8. Determine IC50 (Non-linear Regression) G->H

Workflow for the in vitro biochemical kinase inhibition assay.
Logical Relationship: Irreversible Inhibition Mechanism

This compound is hypothesized to be an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This mechanism leads to sustained inactivation of the enzyme.

Irreversible_Inhibition Start This compound (Inhibitor) NonCovalent Reversible Non-covalent Binding Start->NonCovalent Step 1 Pocket EGFR ATP-Binding Pocket Covalent Covalent Bond Formation (with Cys797) NonCovalent->Covalent Step 2 End Irreversible Inactivation of Kinase Activity Covalent->End Final State

Proposed two-step mechanism of irreversible EGFR inhibition.

References

In-Depth Technical Guide: Selectivity Profile of EGFR-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGFR-IN-17 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) designed to overcome C797S-mediated resistance, a significant challenge in the treatment of non-small cell lung cancer (NSCLC).[1] This document provides a comprehensive overview of the kinase selectivity profile of this compound, based on preclinical research. The data and methodologies presented herein are crucial for understanding its mechanism of action, potential off-target effects, and its therapeutic window.

Core Data Summary

The inhibitory activity of this compound has been evaluated against various forms of EGFR and a panel of other kinases to determine its selectivity. The key findings are summarized in the tables below.

Table 1: Potency of this compound against Wild-Type and Mutant EGFR
Kinase TargetIC50 (nM)
EGFR (Wild-Type)47
EGFR (L858R/T790M/C797S)4.9

Data sourced from publicly available information on chemical supplier websites.

Table 2: Selectivity Profile of an this compound Analog against a Kinase Panel

A close analog of this compound, referred to as compound 21 in the primary literature, was profiled against a panel of kinases to assess its selectivity. The following table presents a selection of these findings, highlighting kinases with significant inhibition.

KinasePercent Inhibition at 1 µM
EGFR>90%
RIPK3>50%

Note: This data is for a closely related analog and serves as a strong indicator of the selectivity profile of this compound. A full kinome scan of this compound is detailed in the primary literature.

Signaling Pathways and Experimental Workflows

To understand the biological context and the methodologies used to characterize this compound, the following diagrams illustrate the EGFR signaling pathway and the general workflow for assessing kinase inhibitor selectivity.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates EGFR_IN_17 This compound EGFR_IN_17->EGFR Inhibits Kinase_Selectivity_Workflow Compound Test Compound (e.g., this compound) Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric, Luminescent) Compound->Biochemical_Assay Kinase_Panel Panel of Purified Kinases Kinase_Panel->Biochemical_Assay Data_Acquisition Data Acquisition (e.g., Scintillation Counting, Luminescence Reading) Biochemical_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination, Percent Inhibition) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

References

The Emergence of EGFR-IN-17: A Fourth-Generation Inhibitor Targeting Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: No specific therapeutic agent designated "EGFR-IN-17" has been identified in publicly available scientific literature. This technical guide will therefore focus on a representative and well-documented fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, BBT-176 , to illustrate the core principles, preclinical data, and experimental methodologies relevant to this advanced class of targeted therapies. BBT-176 is a potent, orally bioavailable, and reversible ATP-competitive inhibitor designed to overcome resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), particularly those driven by the C797S mutation.[1][2][3]

Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC

The development of EGFR TKIs has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the efficacy of these therapies is often limited by the emergence of acquired resistance. Third-generation inhibitors, such as osimertinib, are effective against the T790M resistance mutation but are rendered ineffective by the subsequent acquisition of the C797S mutation.[1] This has created a critical unmet need for novel therapeutic strategies. Fourth-generation EGFR inhibitors, exemplified by BBT-176, are being developed to specifically address this challenge by targeting EGFR triple mutations, including those containing C797S.[1][4]

Mechanism of Action: Overcoming C797S-Mediated Resistance

BBT-176 is designed to function as a reversible, ATP-competitive inhibitor of the EGFR kinase domain.[1] Unlike third-generation irreversible inhibitors that form a covalent bond with the cysteine residue at position 797, the C797S mutation, which substitutes cysteine with serine, prevents this covalent binding, leading to drug resistance. BBT-176 overcomes this by binding non-covalently to the ATP-binding pocket of the EGFR kinase, effectively inhibiting its activity even in the presence of the C797S mutation.[1][2] This allows it to target EGFR with C797S triple mutations, including Del19/T790M/C797S and L858R/T790M/C797S, thereby preventing EGFR-mediated signaling and inducing tumor cell death.

Below is a diagram illustrating the mechanism of action of BBT-176.

cluster_0 EGFR Signaling Pathway cluster_1 BBT-176 Inhibition Ligand Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization EGFR->Dimerization Induces Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to Downstream Signaling Downstream Signaling Autophosphorylation->Downstream Signaling Activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes BBT-176 BBT-176 Mutant EGFR (C797S) Mutant EGFR (C797S) BBT-176->Mutant EGFR (C797S) Binds reversibly to ATP pocket Mutant EGFR (C797S)->Downstream Signaling Inhibits

Caption: Mechanism of BBT-176 action on mutant EGFR.

Preclinical Efficacy: In Vitro and In Vivo Data

BBT-176 has demonstrated potent and selective inhibitory activity against various EGFR mutations in preclinical studies. The following tables summarize key quantitative data from these evaluations.

Table 1: In Vitro Inhibitory Activity of BBT-176 against Recombinant EGFR Proteins
EGFR Mutant ProteinBBT-176 IC50 (nmol/L)Osimertinib IC50 (nmol/L)
19Del/C797S4.36304.39
19Del/T790M/C797S1.79124.82
L858R/C797S5.35573.72

Data sourced from Clinical Cancer Research (2023).[5][6]

Table 2: In Vitro Cell-Based Inhibitory Activity of BBT-176 in Ba/F3 Cells
Ba/F3 Cell Line expressing EGFR MutationBBT-176 IC50 (nmol/L)Osimertinib IC50 (nmol/L)
19Del/C797S42869
19Del/T790M/C797S491,134
L858R/C797S1832,799
L858R/T790M/C797S2022,685

Data sourced from Clinical Cancer Research (2023).[5][6]

In vivo studies using patient-derived xenograft (PDX) models of NSCLC with EGFR triple mutations have shown that BBT-176 can strongly inhibit tumor growth and, in some cases, induce tumor regression.[5][6] Early clinical data from a Phase 1/2 trial (NCT04820023) have also shown promising anti-tumor activity in patients with advanced NSCLC who have progressed after prior EGFR TKI treatment.[7][8]

Experimental Protocols

This section provides an overview of the methodologies typically employed in the preclinical evaluation of fourth-generation EGFR inhibitors like BBT-176.

In Vitro EGFR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant EGFR proteins.

  • Principle: A continuous-read kinase assay is often used, which measures the production of ADP as a result of kinase activity. The ADP-Glo™ Kinase Assay is a common commercially available kit for this purpose.[9]

  • Protocol Outline:

    • Reagent Preparation: Prepare 10X stocks of recombinant EGFR enzymes (e.g., EGFR 19Del/T790M/C797S), ATP, and a suitable peptide substrate in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[10]

    • Enzyme and Inhibitor Incubation: Pre-incubate the EGFR enzyme with serially diluted concentrations of the test compound (e.g., BBT-176) in a 384-well plate for 30 minutes at 27°C.[10]

    • Initiation of Kinase Reaction: Start the reaction by adding a mixture of ATP and the peptide substrate.

    • Signal Detection: Monitor the kinase reaction by measuring the fluorescent or luminescent signal generated over time using a plate reader.[9][10]

    • Data Analysis: Determine the initial velocity of the reaction from the linear phase of the progress curves. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable software like GraphPad Prism.[10]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[11]

  • Protocol Outline:

    • Cell Seeding: Seed cancer cells (e.g., Ba/F3 cells engineered to express specific EGFR mutations) into 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11][12]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • IC50 Calculation: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to untreated controls.

Western Blotting for EGFR Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the EGFR signaling cascade following inhibitor treatment.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest.

  • Protocol Outline:

    • Cell Lysis: Treat cells with the EGFR inhibitor, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

    • Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

    • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for total and phosphorylated forms of EGFR and downstream signaling proteins (e.g., AKT, ERK).

    • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

    • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein expression and phosphorylation.

Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant in vivo model to test drug efficacy.[13][14]

  • Principle: PDX models better preserve the histological and genetic characteristics of the original patient tumor compared to traditional cell line-derived xenografts.[14][15]

  • Protocol Outline:

    • Tumor Implantation: Surgically implant a small fragment of a patient's tumor, often from a biopsy or surgical resection, subcutaneously or orthotopically into an immunodeficient mouse (e.g., NOD-scid gamma mouse).[14]

    • Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumor reaches a certain size, it can be harvested and passaged into subsequent generations of mice for expansion.

    • Drug Efficacy Study: Once tumors are established in a cohort of mice, treat the mice with the investigational drug (e.g., BBT-176 administered orally) and a vehicle control.

    • Tumor Volume Measurement: Measure tumor volume regularly using calipers.

    • Data Analysis: Compare the tumor growth in the treated group to the control group to assess the anti-tumor efficacy of the drug.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

cluster_0 EGFR Signaling Cascade EGF EGF/TGF-α EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

cluster_0 In Vitro Efficacy Workflow start Start kinase_assay Biochemical Kinase Assay (Recombinant EGFR) start->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability ic50_determination IC50 Determination kinase_assay->ic50_determination western_blot Western Blotting (Signaling Pathway Analysis) cell_viability->western_blot western_blot->ic50_determination end End ic50_determination->end

References

Methodological & Application

Application Notes and Protocols for EGFR-IN-17 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "EGFR-IN-17" is a placeholder for a hypothetical novel Epidermal Growth Factor Receptor (EGFR) inhibitor. The following application notes and protocols are based on established methodologies for well-characterized EGFR inhibitors and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2] EGFR inhibitors are a class of targeted therapies designed to block the kinase activity of EGFR, thereby inhibiting downstream signaling pathways and suppressing tumor growth. This document provides detailed protocols for the in vitro evaluation of this compound, a novel hypothetical EGFR inhibitor, in cell culture models.

Data Presentation

The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values of several well-known EGFR tyrosine kinase inhibitors (TKIs) across various cancer cell lines, providing a reference for the expected efficacy of novel inhibitors like this compound.

Cell LineEGFR Mutation StatusEGFR-TKIIC50 (nM)
PC-9Exon 19 deletionErlotinib7
PC-9Exon 19 deletionAfatinib0.8
PC-9Exon 19 deletionOsimertinib17
H3255L858RErlotinib12
H3255L858RAfatinib0.3
H3255L858ROsimertinib4
PC-9ERExon 19 del + T790MAfatinib165
PC-9ERExon 19 del + T790MOsimertinib13
H1975L858R + T790MAfatinib57
H1975L858R + T790MOsimertinib5
A431High EGFR expressionZD1839 (Gefitinib)5.3 µM
SK-Br-3High EGFR expressionZD1839 (Gefitinib)4.0 µM

Signaling Pathway

EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[2][3] this compound is hypothesized to inhibit the tyrosine kinase activity of EGFR, thereby blocking the activation of these critical downstream signaling networks.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation EGF EGF (Ligand) EGF->EGFR Binds EGFR_IN_17 This compound EGFR_IN_17->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound.

Cell Culture and Maintenance

Objective: To maintain healthy cancer cell lines for subsequent experiments.

Materials:

  • Cancer cell lines (e.g., PC-9, H1975, A549, MDA-MB-231)

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks with complete growth medium.

  • Passage cells when they reach 80-90% confluency.

  • To passage, wash cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Proliferation (MTS/MTT) Assay

Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.

Materials:

  • Cells in suspension

  • 96-well plates

  • This compound stock solution (e.g., in DMSO)

  • Complete growth medium

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

  • Wash cells with cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel EGFR inhibitor.

Experimental_Workflow Start Start: Hypothesis on Novel EGFR Inhibitor (this compound) Cell_Culture Cell Line Selection and Culture (e.g., PC-9, H1975) Start->Cell_Culture Proliferation_Assay Cell Proliferation Assay (MTS/MTT) - Determine IC50 Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis - Assess p-EGFR, p-AKT, p-ERK Proliferation_Assay->Western_Blot Based on IC50 Apoptosis_Assay Apoptosis Assay (Optional) (e.g., Annexin V/PI Staining) Western_Blot->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: Typical experimental workflow for in vitro EGFR inhibitor testing.

References

Application Notes: Utilizing EGFR-IN-17 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of EGFR-IN-17, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), in various kinase assay formats. The protocols and data presentation guidelines outlined herein are intended to assist in the characterization of this compound's inhibitory activity and its effects on cellular signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor designed to target the ATP-binding site of the EGFR kinase domain. Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the progression of several cancers, making it a critical target for therapeutic intervention.[1][2] Understanding the biochemical and cellular activity of novel inhibitors like this compound is paramount for preclinical drug development. Kinase assays are fundamental tools for determining the potency (e.g., IC50 value) and selectivity of such inhibitors.

Principle of Kinase Assays

EGFR kinase assays, whether biochemical or cell-based, are designed to measure the enzymatic activity of EGFR, which involves the transfer of a phosphate group from ATP to a tyrosine residue on a substrate. This compound, as a kinase inhibitor, competes with ATP, thus reducing the phosphorylation of the substrate. The inhibitory effect is quantified by measuring the decrease in substrate phosphorylation.

A variety of detection methods can be employed, including:

  • Radiometric Assays: Utilize radiolabeled ATP (e.g., ³³P-ATP) to quantify phosphate incorporation into a substrate.[1]

  • Luminescence-Based Assays: Measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity. Popular commercial kits include Kinase-Glo® and ADP-Glo™.

  • Fluorescence-Based Assays: Employ fluorescently labeled antibodies that specifically recognize the phosphorylated substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common application.

  • ELISA-Based Assays: Utilize an antibody-based system to detect the phosphorylated substrate in a multi-well plate format.[3][4]

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is recommended for summarizing key parameters such as IC50 values.

Assay Type EGFR Variant Substrate ATP Concentration (µM) This compound IC50 (nM)
BiochemicalWild-TypePoly(Glu, Tyr)105.2
BiochemicalL858R MutantPoly(Glu, Tyr)101.8
BiochemicalT790M MutantPoly(Glu, Tyr)1085.7
CellularA431 (WT overexpressed)EndogenousN/A25.4
CellularPC-9 (del19)EndogenousN/A9.3

Experimental Protocols

Below are detailed protocols for both a biochemical and a cellular kinase assay to evaluate the inhibitory activity of this compound.

Biochemical Kinase Assay Protocol (Luminescence-Based)

This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • This compound

  • Kinase Substrate (e.g., Poly(Glu, Tyr) peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup:

    • Add 5 µL of each this compound dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Prepare a master mix containing the kinase assay buffer, EGFR kinase, and the substrate.

    • Add 20 µL of the master mix to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for EGFR.

    • Add 25 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Assay Protocol (Western Blot-Based)

This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

  • A431 cells (or other suitable cell line with high EGFR expression)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • EGF (Epidermal Growth Factor)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours in serum-free DMEM.

    • Treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO).

  • EGFR Activation:

    • Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with anti-total-EGFR and then anti-GAPDH (as a loading control).

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-EGFR signal to the total-EGFR signal.

    • Plot the normalized phospho-EGFR levels against the this compound concentration to determine the cellular IC50.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg JAK JAK EGFR->JAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC Ca2+ release PKC->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental Workflow for Biochemical Kinase Assay

Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to 96-Well Plate prep_inhibitor->add_inhibitor add_master_mix Add Master Mix to Plate add_inhibitor->add_master_mix prep_master_mix Prepare Master Mix (Enzyme, Substrate, Buffer) prep_master_mix->add_master_mix pre_incubate Pre-incubate at RT add_master_mix->pre_incubate add_atp Add ATP to Initiate Reaction pre_incubate->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate at RT add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent incubate_adp_glo->add_kinase_detection incubate_detection Incubate at RT add_kinase_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze_data Analyze Data and Determine IC50 read_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Cell Viability Assays Using EGFR-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of EGFR-IN-17, a potent and selective covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), in cancer cell lines. The provided methodologies for cell viability assays, along with data presentation guidelines and visualizations of the underlying signaling pathways, are intended to facilitate research and drug development efforts targeting EGFR-driven malignancies.

Introduction to this compound

This compound is a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor, with a reported IC50 of 0.2 nM[1][2][3]. It is specifically designed to overcome resistance to other EGFR inhibitors mediated by the C797S mutation[1][2][3]. As a covalent inhibitor, this compound forms an irreversible bond with a cysteine residue within the ATP-binding site of EGFR, leading to sustained inhibition of its kinase activity[4][5][6]. This targeted mechanism disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action and Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. These phosphorylated sites serve as docking platforms for adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central regulators of cell proliferation, survival, and differentiation[7][8]. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of these pro-survival pathways[9].

This compound covalently binds to a cysteine residue in the EGFR kinase domain, preventing ATP from binding and thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling. This leads to the suppression of the MAPK and PI3K/Akt pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis in EGFR-dependent cancer cells.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Shc Grb2/Shc EGFR->Grb2/Shc Recruits PI3K PI3K EGFR->PI3K Recruits & Activates SOS SOS Grb2/Shc->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Survival Cell Proliferation, Survival, Differentiation ERK->Proliferation_Survival Regulates Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation_Survival Promotes Translation EGFR_IN-17 This compound EGFR_IN-17->EGFR Covalently Inhibits

Figure 1: EGFR Signaling Pathway and Inhibition by this compound.

Data Presentation: Cell Viability

While specific experimental data for this compound in A549, HCT116, and MCF-7 cell lines are not yet publicly available, the following table structure is recommended for summarizing cell viability data obtained from MTT or CellTiter-Glo assays. This format allows for a clear and direct comparison of the inhibitor's potency across different cell lines and experimental conditions.

Cell LineCancer TypeEGFR StatusThis compound IC50 (µM)Reference Compound IC50 (µM) (e.g., Gefitinib)
A549Lung CarcinomaWild-TypeData to be determinedData to be determined
HCT116Colorectal CarcinomaWild-TypeData to be determinedData to be determined
MCF-7Breast AdenocarcinomaWild-TypeData to be determinedData to be determined
Additional Cell Lines

Experimental Protocols

The following are detailed protocols for determining the effect of this compound on the viability of adherent cancer cell lines.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • Adherent cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (specific to cell line)

  • 96-well flat-bottom tissue culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range to test would be from 0.001 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with This compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Figure 2: Experimental Workflow for the MTT Cell Viability Assay.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal.

Materials:

  • Adherent cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium

  • Opaque-walled 96-well plates (to minimize background luminescence)

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as for the MTT assay (Step 1), using opaque-walled 96-well plates.

  • Compound Treatment:

    • Follow the same compound treatment protocol as for the MTT assay (Step 2).

  • Assay Reagent Preparation and Addition:

    • Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

    • Transfer the appropriate volume of buffer to the substrate bottle to reconstitute the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is fully dissolved.

    • Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the luminescence of the blank wells (medium and reagent only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

CTG_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay A Seed cells in opaque 96-well plate B Incubate for 24h A->B C Treat cells with This compound B->C D Incubate for 48-72h C->D E Add CellTiter-Glo® Reagent D->E F Mix for 2 min E->F G Incubate for 10 min F->G H Read luminescence G->H

Figure 3: Experimental Workflow for the CellTiter-Glo® Assay.

Safety Precautions

This compound is a chemical compound for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[10].

Disclaimer: The protocols provided are intended as a guide. Researchers should optimize experimental conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental setup.

References

Application Notes and Protocols for Testing Novel EGFR Inhibitor Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific preclinical data or protocols for a compound designated "EGFR-IN-17" are publicly available in the reviewed scientific literature. The following application notes and protocols provide a generalized framework for evaluating the in vivo efficacy of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor in xenograft models, based on established methodologies for similar compounds.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] Consequently, EGFR has become a prime target for cancer therapy.

Xenograft models, in which human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. They provide a valuable in vivo system to assess the anti-tumor activity, pharmacokinetics, and pharmacodynamics of novel therapeutic agents like EGFR inhibitors before they advance to clinical trials.[5][6] These models allow for the evaluation of a drug's efficacy in a complex biological environment that mimics aspects of human tumors.

This document outlines detailed protocols for establishing xenograft models and assessing the efficacy of a novel EGFR inhibitor. It also provides templates for data presentation and visualizations of the EGFR signaling pathway and experimental workflows.

EGFR Signaling Pathway

The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR initiates a cascade of downstream signaling events. This process begins with receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[1][2][3] These phosphorylated sites then serve as docking platforms for various adaptor proteins, leading to the activation of key signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to cell proliferation and survival.[1][4][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for the relevance of the xenograft model. For testing EGFR inhibitors, it is advisable to use cell lines with well-characterized EGFR mutation status.

  • EGFR-mutant, TKI-sensitive lines: e.g., HCC827, PC-9 (harboring exon 19 deletions).

  • EGFR-mutant, TKI-resistant lines: e.g., NCI-H1975 (harboring both L858R and the T790M resistance mutation).

  • EGFR wild-type lines: e.g., A549 (as a negative control for EGFR-targeted activity).

Protocol:

  • Culture selected human cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Regularly passage the cells to maintain exponential growth.

  • Prior to implantation, harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a serum-free medium or PBS.

  • Perform a cell count and assess viability (e.g., using trypan blue exclusion), ensuring viability is >95%.

Xenograft Model Establishment

This protocol describes the subcutaneous implantation of tumor cells into immunocompromised mice.

Materials:

  • 6-8 week old female athymic nude or NOD/SCID mice.

  • Selected cancer cell line suspension.

  • Matrigel (optional, can improve tumor take-rate).

  • Sterile syringes and needles (27-30 gauge).

  • Anesthetic (e.g., isoflurane).

Protocol:

  • Acclimatize mice to the facility for at least one week before the experiment.

  • On the day of implantation, prepare the cell suspension. A typical injection volume is 100-200 µL. Cells may be mixed 1:1 with Matrigel.

  • Anesthetize the mouse.

  • Inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells) subcutaneously into the right flank of the mouse.

  • Monitor the animals for tumor growth. Tumors will typically become palpable within 1-3 weeks.

In Vivo Efficacy Study

Once tumors reach a predetermined size (e.g., 100-200 mm³), the efficacy study can commence.

Protocol:

  • Measure tumor volumes using calipers. The formula for tumor volume is: (Length x Width²) / 2.

  • Randomize mice into treatment and control groups (typically n=8-10 mice per group).

  • Prepare the novel EGFR inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline). The control group will receive the vehicle only.

  • Administer the drug and vehicle according to the planned schedule (e.g., daily oral gavage, twice-weekly intraperitoneal injection).

  • Measure tumor volumes 2-3 times per week.

  • Monitor animal body weight and overall health status at each measurement time point. Euthanize animals if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).

  • At the end of the study (e.g., after 21-28 days or when control tumors reach a specified size), euthanize all animals.

  • Excise tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at End of Study (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Daily, p.o.155 ± 151500 ± 120--2
EGFR Inhibitor A25Daily, p.o.160 ± 18600 ± 8060-5
EGFR Inhibitor A50Daily, p.o.158 ± 16250 ± 5083-8
Standard of Care25Daily, p.o.152 ± 14450 ± 7070-6

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.

Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue

Treatment GroupDose (mg/kg)p-EGFR (relative to total EGFR)p-AKT (relative to total AKT)p-ERK (relative to total ERK)
Vehicle Control-1.00 ± 0.151.00 ± 0.121.00 ± 0.18
EGFR Inhibitor A500.25 ± 0.050.40 ± 0.080.35 ± 0.06

Data presented as mean fold change relative to the vehicle control group ± SEM, based on densitometry from Western blots.

Visualization of Experimental Workflow

A clear workflow diagram is essential for planning and communicating the experimental design.

Xenograft_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Cell_Culture 1. Cell Line Culture (e.g., NCI-H1975) Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth to ~150mm³ Implantation->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer Drug (e.g., Daily p.o.) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis 9. Data Analysis (TGI, Statistics) Endpoint->Data_Analysis PD_Analysis 10. Pharmacodynamic Analysis (Western, IHC) Endpoint->PD_Analysis

Caption: Experimental Workflow for Xenograft Efficacy Study.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting EGFR-IN-17 Inactivity in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are observing a lack of activity with EGFR-IN-17 in their cell-based experiments.

Troubleshooting Guide

This section addresses the core issue of this compound inactivity through a step-by-step, question-and-answer format.

Question: Why is this compound not showing any inhibitory activity in my cell-based assay?

Answer: A lack of observed activity can stem from several factors related to the compound itself, the experimental setup, or the biological system being used. Below is a systematic guide to help you identify the potential cause.

1. Compound Integrity and Preparation

The first step is to ensure the inhibitor is correctly prepared and handled.

  • Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility.

    • Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous cell culture medium, ensure the final solvent concentration is low (typically <0.5%) to avoid both solvent-induced cell toxicity and compound precipitation. Visually inspect the medium after adding the inhibitor to check for any precipitate.

  • Storage and Stability: Improper storage can lead to degradation of the compound.

    • Recommendation: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Concentration Accuracy: Errors in weighing, dilution, or pipetting can lead to a final concentration that is too low to be effective.

    • Recommendation: Calibrate your pipettes regularly. When making serial dilutions, ensure thorough mixing at each step.

2. Cellular System and Target Expression

The characteristics of your chosen cell line are critical for observing inhibitor activity.

  • EGFR Expression and Activation: The target protein must be present and active.

    • Recommendation: Confirm that your cell line expresses EGFR at a sufficient level. You can do this via Western Blot or flow cytometry. More importantly, confirm that the EGFR pathway is active, either basally or upon stimulation with a ligand like Epidermal Growth factor (EGF).[1][2] In some cell lines, EGFR signaling needs to be induced by adding EGF to the culture medium.[3]

  • Cell Line Specificity: Not all cell lines are equally sensitive to all inhibitors.

    • Recommendation: If possible, test the inhibitor in a well-characterized, EGFR-dependent cell line (e.g., A431, which overexpresses EGFR) as a positive control.[4] Some cells may have mutations in EGFR or downstream signaling components that confer resistance.[5][6]

  • Drug Efflux Pumps: Cells can express transmembrane proteins (e.g., P-glycoprotein) that actively pump small molecules out of the cell, reducing the intracellular concentration of the inhibitor.

    • Recommendation: Research whether your cell line is known to express high levels of drug efflux pumps. If so, you may need to use a higher concentration of the inhibitor or co-administer an efflux pump inhibitor.

3. Experimental Protocol and Assay Design

The details of your experimental procedure can significantly impact the outcome.

  • Inhibitor Concentration Range: The concentrations tested may be too low. Biochemical IC50 values are often much lower than the concentrations required for cellular activity due to factors like cell permeability and protein binding.[7][8]

    • Recommendation: Perform a dose-response experiment over a wide range of concentrations, for example, from 10 nM to 50 µM, to determine the cellular IC50.

  • Incubation Time: The inhibitor may require a longer incubation time to exert its effects.

    • Recommendation: Conduct a time-course experiment (e.g., 2, 6, 24, 48 hours) to find the optimal incubation period for observing an effect.

  • Assay Readout: The chosen assay may not be sensitive enough or may be measuring a downstream effect that is uncoupled from EGFR signaling in your specific cell line.

    • Recommendation: Use a direct and proximal readout of EGFR activity, such as measuring the phosphorylation of EGFR itself (at Tyr1068) or a direct substrate like Akt or ERK via Western Blot.[9][10] Cell viability assays are a more distal and potentially ambiguous measure of target inhibition.

Troubleshooting Summary Table
Potential Problem Recommended Action Expected Outcome
Compound Precipitation Prepare fresh dilutions; ensure final DMSO concentration is <0.5%; visually inspect media.Clear, homogenous solution in culture medium.
Compound Degradation Use a fresh aliquot of the inhibitor; verify proper storage conditions (-20°C or -80°C).Activity is restored in the assay.
Low/No EGFR Expression Perform Western Blot for total EGFR on cell lysates.Confirmation of EGFR protein presence in the cell line.
Inactive EGFR Pathway Stimulate cells with EGF; perform Western Blot for phosphorylated EGFR (p-EGFR).Increased p-EGFR signal upon EGF stimulation, which should be inhibited by this compound.
Ineffective Concentration Test a broad dose-response curve (e.g., 10 nM - 50 µM).Identification of the effective concentration range and cellular IC50.
Insufficient Incubation Time Perform a time-course experiment (e.g., 2-48 hours).Determination of the optimal treatment duration.
Insensitive Assay Readout Switch to a more direct assay, such as a Western Blot for p-EGFR, p-Akt, or p-ERK.Direct measurement of target engagement and pathway inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound? A: The recommended solvent for creating a stock solution of this compound is DMSO. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.

Q2: What concentration range of this compound should I start with in my cell-based assay? A: It is advisable to start with a broad concentration range. A common starting range is from 10 nM to 50 µM. Potency in cellular assays is often lower than in biochemical assays, so concentrations in the micromolar range may be necessary.[7]

Q3: How can I confirm that the EGFR signaling pathway is active in my cells? A: To confirm pathway activity, you can stimulate serum-starved cells with an EGFR ligand like EGF (e.g., 10-100 ng/mL for 5-15 minutes). Then, collect cell lysates and perform a Western Blot to detect the phosphorylation of EGFR (e.g., p-EGFR Tyr1068) and key downstream targets like Akt (p-Akt Ser473) and ERK (p-ERK Thr202/Tyr204).[9]

Q4: What are the essential positive and negative controls for an EGFR inhibition experiment? A: Proper controls are crucial for interpreting your results.

Control Type Description Purpose
Vehicle Control Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.To ensure that the observed effects are due to the inhibitor and not the solvent.
Positive Control (Inhibitor) Use a well-characterized, potent EGFR inhibitor (e.g., Gefitinib, Erlotinib) with known activity in your cell system.To confirm that the assay system is capable of detecting EGFR inhibition.
Positive Control (Stimulation) Treat cells with an EGFR ligand (e.g., EGF) to activate the pathway.To confirm that the EGFR pathway is functional and can be stimulated in your cells.
Negative Control (Cell Line) Use a cell line that does not express EGFR.To demonstrate that the inhibitor's effect is specific to EGFR-expressing cells.

Q5: Can components in my cell culture medium, like serum, interfere with this compound activity? A: Yes. Serum contains proteins that can bind to small molecule inhibitors, reducing their effective concentration. Additionally, serum is rich in growth factors that can activate multiple signaling pathways, potentially masking the specific effect of EGFR inhibition. For acute signaling experiments (e.g., measuring p-EGFR by Western Blot), it is common practice to serum-starve the cells for several hours before adding the inhibitor and stimulating with a ligand.

Key Experimental Protocol

Protocol: Western Blot Analysis of EGFR Phosphorylation

This protocol provides a method to directly assess the inhibitory effect of this compound on its target in cells.

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow them to adhere overnight.

  • Serum Starvation (Optional but recommended): The next day, replace the growth medium with a serum-free or low-serum medium and incubate for 4-16 hours.

  • Inhibitor Treatment: Pretreat the cells by adding this compound at the desired concentrations (and controls) to the wells. Incubate for the desired time (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells by adding EGF to a final concentration of 50 ng/mL. Incubate for 10 minutes at 37°C. Leave one well unstimulated as a negative control.

  • Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

  • Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe it with antibodies for Total EGFR and a loading control like GAPDH or β-Actin.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response Ligand EGF Ligand EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor This compound Inhibitor->EGFR

Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: No observed activity of this compound CheckCompound Step 1: Verify Compound - Fresh aliquot? - Correct solvent/concentration? - No precipitate? Start->CheckCompound CheckCellLine Step 2: Validate Cell Line - Does it express EGFR? - Is the pathway active (use EGF)? CheckCompound->CheckCellLine  Compound OK   ProblemSolved Problem Solved CheckCompound->ProblemSolved  Problem Found & Fixed   CheckProtocol Step 3: Review Protocol - Broad dose-response? - Sufficient incubation time? CheckCellLine->CheckProtocol  Cell Line OK   CheckCellLine->ProblemSolved  Problem Found & Fixed   CheckAssay Step 4: Assess Assay Readout - Is it a direct measure of EGFR activity (e.g., p-EGFR)? CheckProtocol->CheckAssay  Protocol OK   CheckProtocol->ProblemSolved  Problem Found & Fixed   CheckAssay->ProblemSolved  Problem Found & Fixed   Consult Consult Further: - Consider cell permeability - Efflux pump activity - Off-target effects CheckAssay->Consult  Assay OK, still no activity  

Caption: A logical workflow for troubleshooting this compound inactivity.

Factors Affecting Inhibitor Efficacy

Inhibitor_Efficacy_Factors Efficacy Observed Cellular Efficacy Inhibitor Inhibitor Properties Inhibitor->Efficacy Solubility Solubility & Stability Inhibitor->Solubility Concentration Concentration Inhibitor->Concentration Permeability Cell Permeability Inhibitor->Permeability Cellular Cellular System Cellular->Efficacy EGFR_Status EGFR Expression & Activation Status Cellular->EGFR_Status Efflux Drug Efflux Pumps Cellular->Efflux Metabolism Metabolism of Inhibitor Cellular->Metabolism Experimental Experimental Conditions Experimental->Efficacy Incubation Incubation Time Experimental->Incubation Serum Serum Presence Experimental->Serum Assay Assay Readout Sensitivity Experimental->Assay

Caption: Key factors influencing the observed efficacy of a small molecule inhibitor.

References

Technical Support Center: Optimizing EGFR-IN-17 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of EGFR-IN-17 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It belongs to a class of compounds that form a covalent bond with a specific cysteine residue (Cys-773) located within the ATP-binding pocket of EGFR.[1] This irreversible binding leads to a prolonged inhibitory effect on EGFR signaling until new receptor synthesis occurs.[1]

Q2: What is a recommended starting concentration range for this compound in an IC50 experiment?

A2: For initial IC50 determination in a cell-based assay, a wide concentration range is recommended, typically spanning several orders of magnitude. A common starting point is a 10-point dose-response curve, ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 10 µM). For biochemical assays using purified EGFR, inhibitors of this class have shown subnanomolar potency, so the concentration range should be adjusted accordingly (e.g., 0.01 nM to 1 µM).[1]

Q3: Which cell lines are suitable for determining the IC50 of this compound?

A3: Cell lines with high expression levels of EGFR are ideal for testing EGFR inhibitors. The A431 human epidermoid carcinoma cell line is a commonly used model as it overexpresses EGFR.[1] Other suitable cell lines include those known to harbor EGFR activating mutations, which are common in non-small cell lung cancer (NSCLC). The choice of cell line should be guided by the specific research question and the mutational status of EGFR.

Q4: How should I dissolve and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[2][3]

Q5: What is the recommended incubation time for this compound in a cell-based assay?

A5: For an irreversible inhibitor like this compound, the incubation time can significantly impact the apparent IC50 value. A longer incubation time allows for the covalent bond formation to reach completion. A common incubation period for cell viability or proliferation assays is 48 to 72 hours.[4][5] For shorter-term signaling assays (e.g., measuring EGFR autophosphorylation), a pre-incubation period of 1 to 8 hours with the inhibitor may be sufficient before cell lysis.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No inhibitory effect observed or very high IC50 value 1. Inappropriate concentration range: The concentrations tested may be too low. 2. Compound instability: The inhibitor may have degraded due to improper storage or handling. 3. Low EGFR expression in the chosen cell line: The target may not be sufficiently present. 4. Cell line resistance: The cells may have intrinsic or acquired resistance mechanisms.1. Expand the concentration range: Test higher concentrations, up to 100 µM, in a preliminary experiment. 2. Prepare fresh stock solutions: Use a new vial of the compound and freshly opened DMSO. 3. Use a positive control cell line: Employ a cell line known to be sensitive to EGFR inhibitors (e.g., A431). 4. Verify EGFR expression: Confirm EGFR expression in your cell line by Western blot or flow cytometry.
High variability between replicate wells 1. Uneven cell seeding: Inconsistent cell numbers across the plate. 2. Inhibitor precipitation: The compound may not be fully soluble at higher concentrations. 3. Edge effects: Evaporation from wells at the edge of the plate.1. Ensure a single-cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Visually inspect for precipitation: Check the stock solution and the diluted solutions in media for any visible precipitate. If observed, consider using a lower top concentration or a different solubilization method. 3. Minimize edge effects: Do not use the outermost wells of the plate for experimental data; fill them with sterile water or media instead.
Steep or shallow dose-response curve 1. Incorrect serial dilutions: Errors in preparing the dilution series. 2. Assay window is too narrow: The difference in signal between the positive and negative controls is small. 3. Irreversible inhibition kinetics: The covalent binding can lead to a steep curve.1. Carefully prepare dilutions: Use calibrated pipettes and perform serial dilutions with precision. 2. Optimize the assay: Adjust cell density, incubation time, or detection reagent concentration to maximize the signal-to-background ratio. 3. This can be expected for irreversible inhibitors: Ensure you have enough data points on the steep part of the curve to accurately model the IC50.
Inconsistent results between experiments 1. Variation in cell passage number: Cells at high passage numbers may have altered phenotypes. 2. Inconsistent incubation times: Minor differences in incubation periods can affect results with irreversible inhibitors. 3. Reagent variability: Differences in media, serum, or detection reagents between batches.1. Use cells within a defined passage number range. 2. Standardize all incubation times precisely. 3. Use the same lot of reagents for a set of comparative experiments whenever possible.

Experimental Protocols

Cell Viability Assay for IC50 Determination (e.g., MTT or Resazurin-based)
  • Cell Seeding:

    • Culture the chosen cell line (e.g., A431) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Count the cells and adjust the density to the desired concentration (e.g., 5,000 cells/well for a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations). A 10-point, 3-fold serial dilution is a good starting point.

    • Remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the same final concentration as the highest inhibitor concentration) and untreated controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment (Example with MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 P EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation EGFR_IN_17 This compound EGFR_IN_17->EGFR Irreversible Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with This compound A->C B Prepare serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add viability reagent (e.g., MTT) D->E F Measure absorbance/ fluorescence E->F G Normalize data and plot dose-response curve F->G H Calculate IC50 using 4PL regression G->H

Caption: Experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Troubleshooting EGFR-IN-17 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific off-target profile of "EGFR-IN-17" is not publicly available. This guide is a representative example created for researchers, scientists, and drug development professionals working with EGFR inhibitors. The data and troubleshooting scenarios presented are hypothetical but based on common challenges encountered with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line at concentrations where we expect specific EGFR inhibition. Could this be due to off-target effects?

A1: Yes, unexpected cytotoxicity is a common indicator of off-target activity. While EGFR inhibition can reduce proliferation in EGFR-dependent cell lines, excessive cell death, especially in cells less reliant on EGFR signaling, may suggest that this compound is inhibiting other essential kinases. We recommend performing a dose-response curve and comparing the IC50 for proliferation/cytotoxicity with the IC50 for EGFR phosphorylation. A large discrepancy between these values can point towards off-target effects.

Q2: this compound is not inhibiting the proliferation of our EGFR-driven cancer cell line as expected. What could be the reason?

A2: There are several possibilities. Firstly, the cells may have developed resistance mechanisms, such as mutations in EGFR (e.g., T790M) or activation of bypass signaling pathways. Secondly, off-target effects of this compound could be activating pro-survival pathways that counteract the effect of EGFR inhibition. We advise verifying the EGFR mutation status of your cell line and assessing the phosphorylation status of key downstream effectors of EGFR and other relevant signaling pathways (e.g., PI3K/Akt, MAPK).

Q3: We are seeing inconsistent results between different batches of this compound. Why might this be happening?

A3: Inconsistent results can arise from variations in the purity and stability of the compound. It is crucial to ensure that each batch of this compound has a consistent purity profile. We recommend performing analytical validation (e.g., HPLC, LC-MS) on each new batch. Additionally, improper storage and handling can lead to compound degradation. This compound should be stored as recommended on the datasheet, and fresh aliquots should be used for experiments whenever possible.

This compound Kinase Selectivity Profile (Hypothetical Data)

The following table summarizes the inhibitory activity of this compound against a panel of selected kinases. This data is intended to guide the interpretation of potential off-target effects.

Kinase TargetIC50 (nM)Fold Selectivity vs. EGFRPotential Off-Target Implication
EGFR (On-Target) 5 1 Primary Target
SRC15030Cell adhesion, migration, and survival
ABL130060Cell differentiation, division, and adhesion
LCK500100T-cell activation
Aurora Kinase A800160Mitotic progression
ROCK11200240Cytoskeletal regulation
PI3Kα>10,000>2000Not a significant off-target

Troubleshooting Guide

Problem 1: Unexpected changes in cell morphology and adhesion.

  • Possible Cause: Inhibition of SRC family kinases. This compound shows moderate activity against SRC (see kinase profile). SRC kinases are crucial for focal adhesion signaling and cytoskeletal organization.

  • Troubleshooting Steps:

    • Western Blot Analysis: Probe for the phosphorylation status of SRC at its activating phosphorylation site (e.g., Y416) and its downstream targets like FAK and Paxillin in cells treated with this compound.

    • Phenotypic Rescue: Transfect cells with a constitutively active SRC mutant to see if it rescues the morphological changes induced by this compound.

    • Use a More Selective SRC Inhibitor: Compare the phenotype induced by this compound with that of a highly selective SRC inhibitor to see if they are similar.

Problem 2: Cell cycle arrest at G2/M phase, not typical for EGFR inhibition.

  • Possible Cause: Inhibition of Aurora Kinase A. Although the selectivity is relatively high, at concentrations well above the EGFR IC50, this compound might inhibit Aurora Kinase A, a key regulator of mitotic entry.

  • Troubleshooting Steps:

    • Flow Cytometry: Perform cell cycle analysis using propidium iodide staining to confirm the G2/M arrest.

    • Phospho-Histone H3 Staining: Use immunofluorescence or western blotting to check the levels of phosphorylated Histone H3 (Ser10), a marker for mitotic cells, which would be expected to decrease with Aurora Kinase A inhibition.

    • Compare with a Selective Aurora Kinase A Inhibitor: Treat cells with a known Aurora Kinase A inhibitor and compare the cell cycle profile with that of this compound treated cells.

Key Experimental Protocols

Phospho-Specific Western Blot for EGFR and Downstream Signaling

This protocol is to confirm the on-target activity of this compound and to investigate the activation status of downstream signaling pathways.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Starve the cells in serum-free medium for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with a dose range of this compound or vehicle control (e.g., DMSO) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: p-EGFR (Y1068), total EGFR, p-Akt (S473), total Akt, p-ERK1/2 (T202/Y204), total ERK, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of an inhibitor to its target protein in a cellular context.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with this compound or vehicle control for the desired time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in PBS supplemented with protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble EGFR by western blotting as described above. A positive result is indicated by a thermal stabilization of EGFR in the inhibitor-treated samples compared to the vehicle control.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway.

Off_Target_Workflow start Start: Unexpected Phenotype Observed kinase_profiling Step 1: In vitro Kinase Profiling start->kinase_profiling identify_off_targets Identify Potential Off-Targets kinase_profiling->identify_off_targets cellular_assays Step 2: Cellular Target Engagement (CETSA) identify_off_targets->cellular_assays Potential Hit no_off_target No Obvious Off-Target (Consider other mechanisms) identify_off_targets->no_off_target No Significant Hit pathway_analysis Step 3: Pathway Analysis (Western Blot) cellular_assays->pathway_analysis phenotype_rescue Step 4: Phenotypic Rescue/Mimicry pathway_analysis->phenotype_rescue conclusion Conclusion: Confirm Off-Target Effect phenotype_rescue->conclusion

Caption: Experimental workflow for off-target validation.

Troubleshooting_Tree start Unexpected Experimental Result with this compound is_cytotoxic Is the effect cytotoxic? start->is_cytotoxic is_morphological Are there morphological changes? start->is_morphological is_cell_cycle Is there a cell cycle arrest? start->is_cell_cycle other Other Phenotype start->other check_off_target_panel Consult broad kinase selectivity panel is_cytotoxic->check_off_target_panel Yes check_src Investigate SRC pathway inhibition is_morphological->check_src Yes check_aurora Investigate Aurora Kinase A inhibition is_cell_cycle->check_aurora Yes other->check_off_target_panel

Caption: Troubleshooting decision tree.

How to improve EGFR-IN-17 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of EGFR-IN-17 in solution for experimental use.

Troubleshooting Guide

Researchers may encounter challenges with the solubility and stability of this compound. The following table summarizes key information and recommendations to mitigate these issues.

Parameter Solvent/Condition Recommendation/Data Notes
Solubility DMSO≥ 12.5 mg/mL (22.01 mM) with ultrasonic warming to 60°C.[1]Use freshly opened, anhydrous DMSO as hygroscopicity can negatively impact solubility.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1][2]
In vivo Formulation 1≥ 1.25 mg/mL (2.20 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]This formulation results in a clear solution.[1]
In vivo Formulation 2≥ 1.25 mg/mL (2.20 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]Results in a clear solution.[1]
In vivo Formulation 3≥ 1.25 mg/mL (2.20 mM) in 10% DMSO, 90% Corn Oil.[1]This formulation also yields a clear solution.[1]
Storage of Stock Solutions -80°CStable for up to 6 months.[1][3]Recommended for long-term storage.
-20°CStable for up to 1 month.[1]Suitable for short-term storage.
4°C (in DMSO)Stable for up to 2 weeks.[3]For working solutions that will be used frequently.
Chemical Stability Recommended StorageStable under recommended storage conditions.[4]Avoid exposure to incompatible materials.
Incompatible MaterialsStrong acids/alkalis, strong oxidizing/reducing agents.[4]Contact with these materials can lead to degradation.
Handling Precautions General HandlingAvoid inhalation, and contact with eyes and skin. Avoid dust and aerosol formation. Use in a well-ventilated area.[4]Standard laboratory safety practices should be followed.
Light and IgnitionKeep away from direct sunlight and sources of ignition.[4]Protect from light to prevent potential photodegradation.

Frequently Asked Questions (FAQs)

Q1: My this compound has precipitated out of my DMSO stock solution. What should I do?

A1: Precipitation can occur, especially if the DMSO has absorbed moisture. To redissolve the compound, you can try gentle warming (up to 60°C) and sonication.[1][2] It is crucial to use anhydrous, freshly opened DMSO for preparing stock solutions to minimize this issue.[1]

Q2: What is the best way to prepare this compound for in vivo studies?

A2: The choice of formulation for in vivo experiments depends on the route of administration and experimental design. Several formulations have been suggested to yield clear solutions at concentrations of at least 1.25 mg/mL.[1] These include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil

It is recommended to prepare these working solutions fresh on the day of use.[2]

Q3: How long can I store my diluted working solutions of this compound in aqueous buffer?

A3: While stock solutions in DMSO are relatively stable under recommended conditions, the stability of diluted working solutions in aqueous buffers can be limited. It is highly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately to avoid degradation. If storage is necessary, it should be for the shortest possible time at 4°C and protected from light. A stability test in your specific buffer is advisable.

Q4: Are there any materials I should avoid when working with this compound solutions?

A4: Yes, you should avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as these are incompatible with this compound and can cause chemical degradation.[4]

Q5: How does this compound exert its inhibitory effect?

A5: this compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][3][5][6] It is designed to overcome resistance mediated by the C797S mutation in EGFR.[1][3][5][6] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the downstream signaling pathways that promote cell proliferation and survival.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 568.01 g/mol .[3]

    • Vortex the solution to mix.

    • If precipitation is observed, gently warm the solution to 60°C and sonicate until the compound is fully dissolved.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Assessment of this compound Stability in Aqueous Buffer
  • Materials: 10 mM this compound stock solution in DMSO, experimental aqueous buffer (e.g., PBS, cell culture medium), HPLC system.

  • Procedure:

    • Prepare a working solution of this compound in your chosen aqueous buffer at the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).

    • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.

    • Store the remaining working solution under your desired experimental conditions (e.g., 4°C, room temperature, 37°C).

    • At various time points (e.g., 2, 4, 8, 24 hours), take further aliquots and analyze them by HPLC.

    • Compare the peak area of this compound at each time point to the initial peak area at t=0 to determine the percentage of the compound remaining and assess its stability.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR P1 P EGFR->P1 Dimerization & Autophosphorylation P2 P EGFR->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGFR_IN_17 This compound EGFR_IN_17->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimental Use start Weigh this compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_long Store at -80°C (Long-term) aliquot->store_long store_short Store at -20°C (Short-term) aliquot->store_short dilute Dilute in Aqueous Buffer store_long->dilute store_short->dilute use Use Immediately in Experiment dilute->use

Caption: Recommended workflow for preparing and using this compound solutions.

References

EGFR-IN-17 toxicity in animal studies and how to mitigate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific preclinical toxicology data for EGFR-IN-17 are not publicly available. This guide is based on the well-documented class-wide toxicities of Epidermal Growth Factor Receptor (EGFR) inhibitors and is intended to provide general guidance for researchers. The recommendations herein should be adapted based on compound-specific observations.

Frequently Asked Questions (FAQs)

Q1: We are planning our first in vivo efficacy study with this compound. What types of toxicities should we anticipate in our animal models?

A1: Based on the known class effects of EGFR inhibitors, you should primarily monitor for dermatological and gastrointestinal toxicities.[1][2][3] EGFR is highly expressed in the skin and gastrointestinal tract, making these tissues susceptible to on-target toxicities.[1]

  • Dermatological Toxicities: Look for signs of skin rash (papulopustular), dry skin (xerosis), hair loss (alopecia), and inflammation around the nails (paronychia).[1][3] These effects are due to the inhibition of EGFR signaling, which is crucial for the normal development and physiology of the epidermis.[4]

  • Gastrointestinal Toxicities: Monitor for diarrhea, weight loss, and decreased food intake.[5]

  • Other Potential Toxicities: Less common, but possible, are ocular and liver toxicities.[1] It is advisable to include baseline and periodic monitoring of liver enzymes.

Q2: What is a recommended first step to determine a safe and effective dose for our animal studies?

A2: A Dose Range Finding (DRF) or Maximum Tolerated Dose (MTD) study is the essential first step.[6][7] This involves administering escalating single doses of this compound to a small number of animals to identify the dose that produces manageable toxicity.[8] The goal is to establish a No Observed Adverse Effect Level (NOAEL) and an MTD, which will inform the dose selection for your subsequent efficacy and repeat-dose toxicology studies.[8][9]

Q3: How can we mitigate the skin rash observed in our mouse models treated with an EGFR inhibitor?

A3: Prophylactic and reactive measures can be taken. While specific strategies for this compound need to be determined empirically, approaches used for other EGFR inhibitors in clinical and preclinical settings may be applicable.

  • Prophylactic Measures: Consider the use of moisturizers and mild cleansers to maintain skin barrier function.[1]

  • Reactive Treatment: For established rashes, topical or systemic anti-inflammatory agents may be considered, although their impact on the efficacy of the investigational compound should be carefully evaluated. In clinical settings, tetracycline-class antibiotics (like doxycycline or minocycline) have been used for their anti-inflammatory properties to manage EGFR inhibitor-induced rash.[10]

Q4: We are observing significant diarrhea and weight loss in our treated animals. What are the recommended mitigation strategies?

A4: Dose interruption or reduction is the most immediate and effective strategy to manage severe gastrointestinal toxicity.[10]

  • Supportive Care: Ensure animals have easy access to hydration and nutritional support.

  • Dose Modification: If toxicity is severe, a temporary halt in dosing, followed by re-initiation at a lower dose or less frequent dosing schedule, may be necessary.

  • Anti-diarrheal Agents: The use of anti-diarrheal medications should be considered in consultation with a veterinarian and with careful consideration of potential drug-drug interactions.

Summary of Potential EGFR Inhibitor-Associated Toxicities

Toxicity ClassSpecific Signs in Animal ModelsOrgan System Affected
Dermatological Papulopustular rash, erythema, xerosis (dry skin), alopecia (hair loss), paronychia (nail bed inflammation).[1][3]Skin, Hair Follicles, Nails
Gastrointestinal Diarrhea, decreased fecal output, weight loss, reduced food/water intake.[5]Intestines, Stomach
Ocular Blepharitis (eyelid inflammation), conjunctivitis, corneal erosions.Eyes
Hepatic Elevated liver enzymes (ALT, AST) in serum.[11]Liver
Pulmonary Interstitial lung disease (rare but serious).[5]Lungs

Experimental Protocols

Hypothetical Protocol: Dose Range Finding (DRF) Study in Rodents

This protocol is a general template and should be adapted based on the specific characteristics of this compound and institutional guidelines (IACUC).

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Group Size: 3-5 mice per group.

  • Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be validated for stability and homogeneity.[6]

  • Dose Levels:

    • Group 1: Vehicle control.

    • Group 2-5: Escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg). Dose selection may be informed by in vitro potency.

  • Administration: Single oral gavage (or other clinically relevant route).

  • Monitoring and Endpoints:

    • Clinical Observations: Monitor animals twice daily for the first 48 hours, then daily for 14 days. Record signs of toxicity (e.g., changes in posture, activity, breathing, skin/fur appearance, feces).

    • Body Weight: Measure daily for the first week, then twice weekly.

    • Terminal Procedures (Day 14 or earlier if humane endpoints are met):

      • Blood collection for complete blood count (CBC) and serum chemistry (including liver enzymes).

      • Gross necropsy of all major organs.

      • Histopathological analysis of key organs (liver, kidney, spleen, heart, lungs, gastrointestinal tract, and skin).

  • Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD). The MTD is often defined as the highest dose that does not cause mortality, severe clinical signs, or more than a 10-15% reduction in body weight.[8]

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway Ligand EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_Shc Grb2 / Shc EGFR->Grb2_Shc pY PI3K PI3K EGFR->PI3K pY SOS SOS Grb2_Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Experimental Workflow

Toxicity_Mitigation_Workflow Start Start: In Vivo Study with This compound Observe Daily Clinical Observation (Skin, GI, Body Weight) Start->Observe Toxicity_Check Toxicity Observed? Observe->Toxicity_Check No_Tox Continue Dosing & Monitoring Toxicity_Check->No_Tox No Assess_Severity Assess Severity (Grade 1-4) Toxicity_Check->Assess_Severity Yes No_Tox->Observe Analyze Analyze Data: Correlate Toxicity with Exposure & Efficacy No_Tox->Analyze Mild_Tox Mild (Grade 1-2) Assess_Severity->Mild_Tox Severe_Tox Severe (Grade 3-4) Assess_Severity->Severe_Tox Supportive_Care Initiate Supportive Care (e.g., hydration, topical agents) Mild_Tox->Supportive_Care Dose_Interrupt Dose Interruption / Reduction Severe_Tox->Dose_Interrupt Supportive_Care->Observe Rechallenge Consider Rechallenge at Lower Dose Dose_Interrupt->Rechallenge Continue_Lower Continue at Reduced Dose Rechallenge->Continue_Lower Yes Stop Stop Treatment for Animal (Humane Endpoint) Rechallenge->Stop No Continue_Lower->Observe Stop->Analyze

Caption: General workflow for managing toxicity in preclinical animal studies.

References

Technical Support Center: Troubleshooting EGFR-IN-17 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EGFR-IN-17, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information is designed to help researchers, scientists, and drug development professionals address common issues and achieve consistent and reliable experimental results.

Troubleshooting Guides

This section addresses specific problems that may be encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Inconsistent IC50 Values in Cell-Based Assays

Question: Why am I observing significant variability in the IC50 values for this compound across different experiments or even within the same experiment?

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Line Integrity and Passage Number Ensure consistent use of cell lines from a reliable source. High passage numbers can lead to genetic drift and altered sensitivity. It is recommended to use cells within a defined passage range for all experiments.
Cell Seeding Density Inconsistent cell numbers can affect the inhibitor-to-cell ratio, leading to variable results. Optimize and strictly control the cell seeding density for your specific cell line and assay duration.
Compound Solubility and Stability This compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment to avoid degradation.
Assay Duration and Endpoint The incubation time with this compound can significantly impact the IC50 value. Determine the optimal assay duration for your cell line and ensure it is kept consistent across all experiments. The choice of viability assay (e.g., MTT, CellTiter-Glo) can also influence results.
Serum Concentration in Media Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. If possible, reduce the serum concentration during the inhibitor treatment period or use serum-free media, ensuring cell viability is not compromised.
Weak or No Inhibition of EGFR Phosphorylation in Western Blots

Question: My Western blot results show little to no decrease in EGFR phosphorylation (p-EGFR) after treating cells with this compound. What could be the reason?

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Ligand Stimulation To observe inhibition of EGFR phosphorylation, the pathway must first be activated. Ensure you are stimulating the cells with an appropriate concentration of EGF (e.g., 10-100 ng/mL) for a sufficient time (e.g., 5-15 minutes) before cell lysis.
Suboptimal Inhibitor Concentration or Incubation Time The concentration of this compound may be too low, or the pre-incubation time before ligand stimulation may be too short. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting EGFR phosphorylation in your cell line.
Compound Degradation Ensure the stock solution of this compound has been stored correctly and has not degraded. Prepare fresh working solutions for each experiment.
Technical Issues with Western Blotting Verify the quality of your antibodies for both total EGFR and p-EGFR. Ensure proper protein transfer and use appropriate blocking buffers and antibody concentrations. Include positive and negative controls to validate the assay.[1][2]
Presence of Resistance Mutations Certain mutations in the EGFR kinase domain, such as T790M, can confer resistance to some EGFR inhibitors.[3] Sequence the EGFR gene in your cell line to check for known resistance mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR). It functions by competitively binding to the ATP-binding site within the EGFR kinase domain, which prevents the autophosphorylation of the receptor.[4] This action blocks the downstream signaling cascades, such as the RAS/ERK and PI3K/Akt pathways, that are crucial for cell proliferation, survival, and migration.[5]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture. For experimental use, thaw an aliquot and dilute it to the final working concentration in pre-warmed culture medium immediately before use.

Q3: What are the potential off-target effects of this compound?

A3: While designed to be specific for EGFR, like most kinase inhibitors, this compound may exhibit some off-target activity, especially at higher concentrations. Potential off-target effects could include inhibition of other kinases with similar ATP-binding pockets. It is advisable to consult the manufacturer's data sheet for any known off-target activities or to perform a kinome profiling screen to assess its specificity. Common side effects of EGFR inhibitors in clinical settings include skin rash and diarrhea, which are related to the inhibition of EGFR in normal epithelial tissues.[6][7]

Q4: Which cell lines are recommended for studying the effects of this compound?

A4: The choice of cell line depends on the specific research question. For assessing the potency and efficacy of this compound, cell lines with high EGFR expression or known activating EGFR mutations are often used. Examples include:

  • A431 cells: A human epidermoid carcinoma cell line that overexpresses wild-type EGFR.

  • HCC827 and PC-9 cells: Non-small cell lung cancer (NSCLC) cell lines with an exon 19 deletion in EGFR, which are highly sensitive to EGFR inhibitors.[8]

  • H1975 cells: An NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation in EGFR.[4][8] This line can be used to evaluate the efficacy of inhibitors against common resistance mechanisms.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various EGFR inhibitors against different cell lines, providing a reference for expected potency.

InhibitorCell LineEGFR Mutation StatusReported IC50 (nM)
ErlotinibPC-9Exon 19 deletion7
ErlotinibH3255L858R12
ErlotinibH1975L858R, T790M>10,000
AfatinibPC-9Exon 19 deletion0.8
AfatinibH3255L858R0.3
AfatinibH1975L858R, T790M57
OsimertinibPC-9ERExon 19 del, T790M13
OsimertinibH1975L858R, T790M5

Data compiled from published studies.[8] Actual IC50 values may vary depending on experimental conditions.

Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Western Blot for EGFR Phosphorylation
  • Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours).

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the p-EGFR and total EGFR bands. Normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Migration Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_biochem Biochemistry cluster_analysis Analysis Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. Pre-treat with This compound Cell_Culture->Inhibitor_Treatment EGF_Stimulation 3. Stimulate with EGF Inhibitor_Treatment->EGF_Stimulation Cell_Lysis 4. Cell Lysis EGF_Stimulation->Cell_Lysis Protein_Quant 5. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 6. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 7. Protein Transfer SDS_PAGE->Transfer Immunoblotting 8. Immunoblotting (p-EGFR, Total EGFR) Transfer->Immunoblotting Detection 9. Chemiluminescent Detection Immunoblotting->Detection Data_Analysis 10. Densitometry and Normalization Detection->Data_Analysis Troubleshooting_Logic Start Inconsistent Western Blot Results Check_Stimulation Was the pathway stimulated with EGF? Start->Check_Stimulation Check_Inhibitor Is the inhibitor concentration/time optimal? Check_Stimulation->Check_Inhibitor Yes Solution_Stimulate Stimulate cells with EGF. Check_Stimulation->Solution_Stimulate No Check_Reagents Are antibodies and reagents validated? Check_Inhibitor->Check_Reagents Yes Solution_Optimize Perform dose-response and time-course. Check_Inhibitor->Solution_Optimize No Check_Resistance Could there be resistance mutations? Check_Reagents->Check_Resistance Yes Solution_Validate Validate antibodies and use fresh reagents. Check_Reagents->Solution_Validate No Solution_Sequence Sequence EGFR in cell line. Check_Resistance->Solution_Sequence Yes

References

Methods to reduce EGFR-IN-17 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with EGFR-IN-17, a potent and selective covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a potent and selective inhibitor of EGFR. It has been shown to be particularly effective in overcoming C797S-mediated resistance, a common mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2] Its primary application is in in vitro and in vivo studies investigating EGFR signaling, particularly in the context of acquired resistance in cancers such as non-small cell lung cancer (NSCLC).

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintain the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C for up to 2 years. Once dissolved in a solvent like DMSO, it is recommended to store the solution at -80°C for up to 6 months or at 4°C for up to 2 weeks to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided.

Q3: What is the mechanism of action of this compound?

A3: this compound is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target, the EGFR protein. This is in contrast to reversible inhibitors, which bind and dissociate from the target. The covalent binding of this compound leads to sustained inhibition of EGFR's kinase activity and downstream signaling pathways that promote cell proliferation and survival.

Q4: In which cell lines can I expect this compound to be active?

A4: this compound is designed to be highly potent against EGFR harboring the C797S mutation. Therefore, it is expected to be most active in cell lines engineered to express this mutation or in patient-derived cell lines known to have acquired this resistance mechanism. Its activity against cell lines with other common EGFR mutations (e.g., L858R, T790M, exon 19 deletions) or wild-type (WT) EGFR would need to be empirically determined.

Troubleshooting Guide

Issue 1: High Variability in IC50 Values

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Inhibitor Concentration Ensure accurate and consistent serial dilutions of this compound for each experiment. Use freshly prepared dilutions for each assay, as the compound's stability in solution can vary.
Variable Cell Seeding Density Optimize and standardize the cell seeding density. Overly confluent or sparse cells can exhibit different sensitivities to the inhibitor.
Inconsistent Incubation Time For covalent inhibitors like this compound, the duration of exposure is critical. Standardize the incubation time with the inhibitor across all experiments to ensure comparable results.
Presence of Serum in Media Serum components can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period, if compatible with your cell line.
Cell Line Instability Cell lines can change genetically over time with continuous passaging. Use low-passage cells and regularly verify the EGFR mutation status of your cell lines.
Issue 2: Lower than Expected Potency or Lack of Efficacy

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inhibitor Degradation Verify the storage conditions and age of your this compound stock. If in doubt, use a fresh vial of the compound.
Incorrect Cell Line Model Confirm that your cell line expresses the target EGFR mutation (e.g., C797S) at a sufficient level. The potency of this compound is highly dependent on the specific EGFR mutation.
Suboptimal Assay Conditions For in vitro kinase assays, the concentration of ATP can compete with the inhibitor. Determine the optimal ATP concentration for your assay. For cell-based assays, ensure the cells are healthy and in the logarithmic growth phase.
Cellular Efflux Pumps Some cancer cells can overexpress efflux pumps that actively remove the inhibitor from the cell, reducing its intracellular concentration. Consider using an efflux pump inhibitor as a control to investigate this possibility.

Data Presentation

The following table summarizes the key properties of this compound and provides a comparison of IC50 values for other common EGFR inhibitors in different cell lines. Note that comprehensive comparative data for this compound across multiple cell lines is not yet widely available in the public domain.

Inhibitor Molecular Formula Molecular Weight ( g/mol ) Target EGFR Mutation Cell Line IC50 (nM)
This compound C27H31ClN7O3P568.01C797SNot Specified0.2[1][2]
Osimertinib C28H33N7O2500.6T790M, L858R, Exon 19 delH1975 (L858R/T790M)5
Gefitinib C22H24ClFN4O3446.9L858R, Exon 19 delHCC827 (Exon 19 del)5.4
Erlotinib C22H23N3O4393.4L858R, Exon 19 delH3255 (L858R)12
Afatinib C24H25ClFN5O3485.9L858R, Exon 19 delPC-9 (Exon 19 del)0.8

Experimental Protocols

Representative Cell-Based Proliferation Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Culture cells expressing the EGFR mutation of interest (e.g., C797S) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1000 nM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • After the 72-hour incubation, assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.

    • Read the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/SOS EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription EGFR_IN_17 This compound EGFR_IN_17->EGFR Covalent Inhibition

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture EGFR-mutant cell line Cell_Seeding 3. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Inhibitor_Prep 2. Prepare serial dilutions of this compound Treatment 4. Treat cells with This compound Inhibitor_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 72 hours Treatment->Incubation Viability_Assay 6. Perform cell viability assay Incubation->Viability_Assay Data_Analysis 7. Analyze data and calculate IC50 Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for a cell-based proliferation assay with this compound.

Troubleshooting_Tree Start High Experimental Variability Observed Check_Reagents Are reagents (inhibitor, media) freshly prepared and stored correctly? Start->Check_Reagents Check_Cells Is the cell line low passage and its mutation status verified? Start->Check_Cells Check_Protocol Are experimental parameters (seeding density, incubation time) consistent? Start->Check_Protocol Check_Reagents->Check_Cells Yes Solution_Reagents Prepare fresh reagents. Aliquot inhibitor stock to avoid freeze-thaw cycles. Check_Reagents->Solution_Reagents No Check_Cells->Check_Protocol Yes Solution_Cells Use low-passage cells. Perform regular cell line authentication. Check_Cells->Solution_Cells No Solution_Protocol Strictly adhere to the standardized protocol. Check_Protocol->Solution_Protocol No

Caption: A decision tree for troubleshooting common sources of experimental variability.

References

Validation & Comparative

A Head-to-Head Comparison: EGFR-IN-17 Versus Osimertinib in C797S-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of the tertiary EGFR C797S mutation poses a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC), rendering the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib ineffective. This guide provides a detailed, data-driven comparison of a novel fourth-generation EGFR inhibitor, EGFR-IN-17, and osimertinib in the context of C797S-mutant NSCLC, aimed at researchers, scientists, and drug development professionals.

Osimertinib, a cornerstone in the management of EGFR-mutant NSCLC, functions by forming a covalent bond with the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain. This mechanism is highly effective against both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. However, the substitution of cysteine with serine at position 797 (C797S) abrogates this covalent binding, leading to acquired resistance. In contrast, this compound, a novel inhibitor developed by researchers at Nankai University, has demonstrated potent activity against EGFR triple-mutant (L858R/T790M/C797S) NSCLC, offering a promising therapeutic strategy to overcome osimertinib resistance.

Quantitative Performance Analysis

The following tables summarize the in vitro and in vivo performance of this compound and osimertinib against C797S-mutant NSCLC models.

Table 1: In Vitro Inhibitory Activity
CompoundCell LineEGFR Mutation StatusIC50 (µM)
This compoundPC-9L858R/T790M/C797S0.052[1]
This compoundEnzyme AssayL858R/T790M/C797S0.053[1]
OsimertinibPC-9L858R/T790M/C797S>10 (estimated based on resistance)
Table 2: In Vivo Efficacy in Xenograft Model
Treatment GroupDosageTumor Growth Inhibition (TGI)
This compound10 mg/kg48.7%[1]
This compound20 mg/kg58.4%[1]
This compound40 mg/kg70.6%[1]
OsimertinibNot specified30.9%[1]
Vehicle Control-0%

Signaling Pathway and Mechanism of Action

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR:f0 Binding & Dimerization RAS RAS EGFR:f1->RAS Activation PI3K PI3K EGFR:f1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Inhibitor_Mechanism_of_Action cluster_osimertinib Osimertinib cluster_egfr_in_17 This compound Osimertinib Osimertinib C797 Cysteine 797 Covalent_Bond Covalent Bond Formation Inhibition_Osi Irreversible Inhibition C797S_Osi C797S Mutation No_Bond No Covalent Bond Resistance_Osi Resistance EGFR_IN_17 This compound C797S_EGFR EGFR with C797S Binding_EGFR_IN_17 Non-covalent Binding Inhibition_EGFR_IN_17 Reversible Inhibition

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: PC-9 cells harboring the L858R/T790M/C797S mutation were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Drug Treatment: Cells were treated with serial dilutions of this compound or osimertinib for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using GraphPad Prism software.

Western Blot Analysis
  • Cell Lysis: PC-9 L858R/T790M/C797S cells were treated with varying concentrations of this compound (0.1, 0.25, 0.5, and 1 µM) for 24 hours.[1] Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Animal Model: Female BALB/c nude mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: 1 x 10^7 PC-9 L858R/T790M/C797S cells were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: When the tumors reached an average volume of 100-150 mm³, the mice were randomly assigned to different treatment groups: vehicle control, osimertinib, and this compound (10, 20, and 40 mg/kg).

  • Drug Administration: Drugs were administered orally once daily for the duration of the study.

  • Tumor Measurement: Tumor volume was measured every two days using a caliper, and calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: At the end of the study, the mice were euthanized, and the tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated as: (1 - (average tumor volume of treated group / average tumor volume of control group)) × 100%.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture C797S Mutant NSCLC Cell Culture Viability_Assay Cell Viability Assay (MTT) Western_Blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) IC50 Determine IC50 Signaling_Inhibition Assess Signaling Inhibition Xenograft_Model Establish C797S Mutant Xenograft Model in Mice Drug_Treatment Treat with this compound or Osimertinib Tumor_Measurement Monitor Tumor Growth TGI_Evaluation Evaluate Tumor Growth Inhibition (TGI)

Conclusion

The preclinical data strongly suggest that this compound is a potent inhibitor of the osimertinib-resistant EGFR L858R/T790M/C797S mutation in NSCLC. Both in vitro and in vivo studies demonstrate its superior efficacy compared to osimertinib in this specific mutational context. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of these findings. The development of fourth-generation EGFR inhibitors like this compound represents a critical advancement in overcoming acquired resistance in EGFR-mutant NSCLC and warrants further clinical investigation.

References

The Evolving Landscape of EGFR Inhibition: A Comparative Guide to 4th Generation TKIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance mechanisms, particularly the C797S mutation following third-generation TKI therapy, has posed a significant clinical challenge. This has spurred the development of a new wave of inhibitors: the fourth-generation EGFR TKIs, designed specifically to overcome this resistance.

This guide provides a comparative overview of prominent fourth-generation EGFR TKIs based on available preclinical and early clinical data. It aims to serve as a resource for researchers and drug development professionals navigating this rapidly advancing field.

A Note on EGFR-IN-17: While the compound "this compound" is listed by some commercial suppliers as a potent EGFR inhibitor intended to overcome C797S-mediated resistance, there is a notable absence of publicly available, peer-reviewed scientific literature and detailed experimental data.[1] This lack of accessible information precludes a direct, evidence-based comparison with other agents in this guide. Therefore, this document will focus on fourth-generation TKIs for which substantial preclinical and/or clinical data have been published.

The Rise of Fourth-Generation EGFR TKIs

First and second-generation EGFR TKIs, such as gefitinib and afatinib, showed efficacy against sensitizing mutations like exon 19 deletions (Del19) and L858R.[2] However, resistance commonly develops through the T790M "gatekeeper" mutation. Third-generation TKIs, exemplified by osimertinib, were designed to be effective against both sensitizing mutations and the T790M mutation.[2] Yet, acquired resistance to osimertinib frequently arises from the C797S mutation, which prevents the covalent bond formation essential for the mechanism of irreversible third-generation inhibitors.[2] Fourth-generation TKIs are being developed to specifically address this challenge, targeting EGFR triple mutations such as Del19/T790M/C797S and L858R/T790M/C797S.[2][3]

Comparative Preclinical Efficacy

The primary goal of 4th generation TKIs is to potently inhibit EGFR variants harboring the C797S mutation while maintaining high selectivity over wild-type (WT) EGFR to minimize toxicity. The following tables summarize key preclinical data for several leading compounds.

Table 1: In Vitro Enzymatic Inhibition (IC₅₀, nM)
CompoundDel19/T790M/C797SL858R/T790M/C797SWT EGFRSelectivity (WT/Mutant)Reference
BLU-945 0.70.5683>975-fold[4][5]
TQB3804 0.460.131.07~2-8-fold[6][7]
BPI-361175 1534--[8]

Lower IC₅₀ values indicate greater potency. Selectivity is a crucial parameter for a favorable therapeutic window.

Table 2: In Vitro Cellular Activity (IC₅₀, nM)
CompoundCell Line (Mutation)IC₅₀ (nM)Cell Line (WT)IC₅₀ (nM)Reference
BLU-945 Ba/F3 (ex19del/T790M/C797S)15A431 (WT)544[4][9]
Ba/F3 (L858R/T790M/C797S)6[9]
TQB3804 Ba/F3 (d746-750/T790M/C797S)26.8A431 (WT)147[6][7]
JIN-A02 Ba/F3 (Triple or Double Mutants)~50--
BDTX-1535 Ba/F3 (ex19del/C797S)Potent Inhibition-Sparing[10]

Cellular IC₅₀ values reflect the inhibitor's ability to penetrate cells and inhibit the target in a more complex biological environment.

Early Clinical Development Snapshot

Several fourth-generation TKIs have advanced into clinical trials, showing promising early signs of efficacy in patients who have developed resistance to third-generation inhibitors.

Table 3: Clinical Trial Overview
CompoundPhaseKey FindingsClinical Trial IDReference
BLU-945 Phase I/IIAntitumor activity alone and in combination with osimertinib.NCT04862780[11]
JIN-A02 Phase I/IIConfirmed Partial Responses (PRs) at 50mg, 100mg, and 300mg doses, including reduction in brain metastases. Favorable tolerability with no DLTs up to 150mg.NCT05394831[12][13][14]
BDTX-1535 Phase I/IIORR of 50% and DCR of 100% in 12 evaluable NSCLC patients. Brain-penetrant.NCT05256290[11]
TQB3804 Phase IOngoingNCT04128085[8]

Visualizing Mechanisms and Workflows

To better understand the context of fourth-generation EGFR TKI development, the following diagrams illustrate key concepts.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane ligand EGF Ligand receptor EGFR ligand->receptor Binds dimer EGFR Dimer (Activated) receptor->dimer Dimerization tkd Tyrosine Kinase Domain (TKD) dimer->tkd Activates adp ADP tkd->adp downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) tkd->downstream Phosphorylation atp ATP atp->tkd Binds proliferation Cell Proliferation, Survival, Growth downstream->proliferation tki3 3rd Gen TKI (e.g., Osimertinib) Irreversible tki3->tkd Inhibits (Covalent Bond) tki4 4th Gen TKI Reversible/Irreversible tki4->tkd Inhibits c797s C797S Mutation Blocks Covalent Binding c797s->tki3 Prevents Binding TKI_Generations gen1 1st Gen TKI Gefitinib, Erlotinib Targets: Sensitizing Mutations (Del19, L858R) Resistance: T790M gen3 3rd Gen TKI Osimertinib Targets: Sensitizing + T790M Resistance: C797S gen1->gen3 Overcomes T790M gen4 4th Gen TKI BLU-945, JIN-A02, etc. Targets: Sensitizing + T790M + C797S gen3->gen4 Overcomes C797S Preclinical_Workflow start_node Compound Discovery invitro_node In Vitro Assays start_node->invitro_node invivo_node In Vivo Models invitro_node->invivo_node Lead Candidates sub_invitro • Enzymatic Kinase Assay (IC₅₀) • Cellular Proliferation Assay • Western Blot (Pathway Analysis) invitro_node->sub_invitro tox_node Toxicology & Pharmacokinetics invivo_node->tox_node sub_invivo • Cell-Derived Xenograft (CDX) • Patient-Derived Xenograft (PDX) • Intracranial Models (CNS Activity) invivo_node->sub_invivo end_node IND-Enabling Studies tox_node->end_node

References

Fourth-Generation EGFR Inhibitors Emerge to Combat Osimertinib Resistance in NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of acquired resistance to the third-generation EGFR inhibitor, osimertinib, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). A primary mechanism of this resistance is the C797S mutation in the EGFR kinase domain. In response, a new wave of fourth-generation EGFR tyrosine kinase inhibitors (TKIs) is in development, demonstrating promising efficacy in preclinical and early clinical settings. This guide provides a comparative overview of several leading next-generation inhibitors, offering a valuable resource for those working to overcome osimertinib resistance.

While specific data for a compound designated "EGFR-IN-17" is not extensively available in the public domain, this guide focuses on a selection of well-characterized fourth-generation inhibitors that are actively being investigated as solutions to osimertinib resistance. These include BLU-945, BBT-176, CH7233163, BDTX-1535, and JBJ-09-063.

Comparative Efficacy of Fourth-Generation EGFR Inhibitors

The following tables summarize the in vitro and in vivo efficacy of several fourth-generation EGFR inhibitors against various osimertinib-resistant EGFR mutations.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Fourth-Generation EGFR Inhibitors
CompoundEGFR L858R/T790M/C797SEGFR ex19del/T790M/C797SEGFR ex19del/C797SEGFR L858R/C797SEGFR WT
BLU-945 0.5 nM4.0 nM--683 nM[1]
BBT-176 202 nM49 nM42 nM183 nM>3000 nM
CH7233163 -0.28 nM---
JBJ-09-063 0.083 nM----
BDTX-1535 -15 nM-->1000 nM
Osimertinib 2685 nM[2]1134 nM[2]869 nM[2]2799 nM[2]-
Table 2: In Vivo Efficacy of Fourth-Generation EGFR Inhibitors in Osimertinib-Resistant Xenograft Models
CompoundModelDosingOutcome
BLU-945 Ba/F3 (EGFR L858R/T790M/C797S)100 mg/kg BIDStrong tumor regression[1][3]
Ba/F3 (EGFR ex19del/T790M/C797S)100 mg/kg BIDStrong tumor regression[1][3]
PDX (EGFR ex19del/T790M/C797S)75-100 mg/kg BIDSubstantial tumor growth inhibition[3]
BBT-176 Ba/F3 (EGFR 19Del/T790M/C797S)-Strong tumor inhibition/regression[2]
PDX (EGFR 19Del/T790M/C797S)-Tumor shrinkage[2]
CH7233163 NIH3T3 (Del19/T790M/C797S)100 mg/kg dailyPotent tumor regression[4]
JBJ-09-063 -50 mg/kg dailyTumor regression[1]
BDTX-1535 Ba/F3 (EGFR Ex19del/C797S)40-120 mg/kgDose-dependent tumor growth inhibition and regression

Signaling Pathways and Mechanisms of Action

Fourth-generation EGFR inhibitors are being developed to overcome the structural changes induced by the C797S mutation that prevent the covalent binding of irreversible inhibitors like osimertinib. These new inhibitors employ various strategies, including reversible, ATP-competitive inhibition and allosteric inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates C797S C797S Mutation EGFR->C797S develops EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Inhibits (WT/T790M) FourthGen 4th Gen Inhibitors (Reversible/Allosteric) FourthGen->C797S Targets C797S->Osimertinib Blocks Binding

Caption: EGFR signaling pathway and points of inhibition.

The diagram above illustrates the canonical EGFR signaling cascade leading to cell proliferation and survival. Osimertinib effectively inhibits EGFR with sensitizing mutations and the T790M resistance mutation. However, the C797S mutation prevents its binding. Fourth-generation inhibitors are designed to overcome this by targeting the C797S-mutated EGFR.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors. Specific details may vary between studies.

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Plate osimertinib-resistant NSCLC cells (e.g., NCI-H1975-C797S) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., BLU-945, BBT-176) and a vehicle control. Incubate for 72 hours.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Cell_Viability_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Inhibitor (Serial Dilution) Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 AddReagent Add MTT/XTT Incubate2->AddReagent Incubate3 Incubate (2-4h) AddReagent->Incubate3 Read Measure Absorbance Incubate3->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical cell viability assay.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject osimertinib-resistant NSCLC cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test inhibitor at various doses). Administer treatment as per the defined schedule (e.g., daily oral gavage).

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Xenograft_Workflow Start Start Implant Implant Cells (Subcutaneous) Start->Implant TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize Mice TumorGrowth->Randomize Treat Administer Treatment Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Study Endpoint Monitor->Endpoint Analyze Analyze Data (TGI) Endpoint->Analyze End End Analyze->End

Caption: Workflow for an in vivo xenograft study.

Conclusion

The development of fourth-generation EGFR inhibitors represents a critical advancement in overcoming acquired resistance to osimertinib in NSCLC. Compounds such as BLU-945, BBT-176, CH7233163, BDTX-1535, and JBJ-09-063 have demonstrated potent and selective activity against EGFR C797S mutations in preclinical models. The comparative data presented in this guide highlights the promising potential of these next-generation inhibitors. Continued research and clinical evaluation will be essential to determine their ultimate role in the evolving landscape of EGFR-mutated NSCLC treatment.

References

EGFR-IN-17: A Head-to-Head Comparison with Competitor Compounds in the Landscape of 4th Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of acquired resistance to third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, predominantly driven by the C797S mutation, has spurred the development of a new wave of targeted therapies. Among these, EGFR-IN-17 has emerged as a potent and selective fourth-generation inhibitor. This guide provides a comprehensive head-to-head comparison of this compound with its key competitor compounds, supported by available preclinical data.

Executive Summary

This compound is a highly potent and selective inhibitor of EGFR, specifically designed to overcome resistance mediated by the C797S mutation. Available data indicates its exceptional inhibitory activity at the nanomolar level. Its primary competitors include other fourth-generation EGFR inhibitors such as BI-4020, BLU-945, and TQB-3804, all developed to address the same resistance mechanism. While direct head-to-head studies under identical experimental conditions are limited, this guide collates available data to provide a comparative overview of their performance.

Data Presentation

The following tables summarize the available quantitative data for this compound and its key competitors.

Disclaimer: The data presented below is compiled from various sources. Direct comparison of absolute values should be made with caution as experimental conditions may have varied between studies.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundTarget EGFR MutantIC50 (nM)Selectivity vs. WT EGFR
This compound C797S0.2High (data not specified)
BI-4020del19/T790M/C797S--
BLU-945L858R/T790M/C797S0.5>900-fold
TQB-3804T790M/C797SPotent (specific IC50 not detailed)High
Osimertinib (3rd Gen)T790M~1Less effective against C797S
Table 2: In Vitro Cell-Based Activity (IC50)
CompoundCell Line (EGFR Mutation)IC50 (nM)
This compound Data Not Available-
BI-4020Ba/F3 (del19/T790M/C797S)-
BLU-945Ba/F3 (mutant EGFR)1.1
TQB-3804Not specifiedPotent
Osimertinib (3rd Gen)H1975 (L858R/T790M)~10

Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate the performance of EGFR inhibitors.

Biochemical Kinase Assay (In Vitro)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

  • Reagents: Recombinant human EGFR protein (wild-type and mutant forms), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and the test compound (e.g., this compound).

  • Procedure:

    • The EGFR enzyme is pre-incubated with varying concentrations of the test compound in the kinase assay buffer.

    • The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (In Vitro)

This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on EGFR signaling.

  • Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines harboring specific EGFR mutations (e.g., H1975 for L858R/T790M, or engineered cell lines expressing the C797S mutation).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compound.

    • After a specified incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo®).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

Mandatory Visualization

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action Ligand Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation EGFR_IN_17 This compound & Competitors EGFR_IN_17->EGFR Inhibition of Kinase Activity

Caption: EGFR signaling pathway and the mechanism of action for EGFR inhibitors.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay Enzyme Recombinant EGFR Mutant Reaction_B Kinase Reaction (ATP, Substrate) Enzyme->Reaction_B Compound_B Serial Dilution of This compound Compound_B->Reaction_B Detection_B Measure Phosphorylation Reaction_B->Detection_B Result IC50 Value Calculation Detection_B->Result Cells EGFR Mutant Cancer Cells Treatment Cell Treatment (72h) Cells->Treatment Compound_C Serial Dilution of This compound Compound_C->Treatment Detection_C Measure Cell Viability Treatment->Detection_C Detection_C->Result EGFR_Generations 1st_Gen 1st Generation (Gefitinib, Erlotinib) T790M_Resistance T790M Resistance 1st_Gen->T790M_Resistance Leads to 2nd_Gen 2nd Generation (Afatinib, Dacomitinib) 2nd_Gen->T790M_Resistance Leads to 3rd_Gen 3rd Generation (Osimertinib) C797S_Resistance C797S Resistance 3rd_Gen->C797S_Resistance Leads to 4th_Gen 4th Generation (this compound, etc.) Activating_Mutations Activating Mutations (L858R, del19) Activating_Mutations->1st_Gen Targeted by Activating_Mutations->2nd_Gen Targeted by T790M_Resistance->3rd_Gen Targeted by C797S_Resistance->4th_Gen Targeted by

Navigating EGFR Inhibition: A Comparative Guide to Predictive Biomarkers for EGFR-IN-17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment landscape for several cancers, most notably non-small cell lung cancer (NSCLC). However, the efficacy of EGFR inhibitors is highly dependent on the molecular characteristics of the tumor. Identifying predictive biomarkers is therefore crucial for patient stratification and the development of novel therapeutic strategies. This guide provides a comparative overview of established biomarkers for well-characterized EGFR inhibitors, offering a framework for evaluating the potential predictive markers for a novel investigational agent, EGFR-IN-17.

Comparative Efficacy of EGFR Inhibitors by Biomarker Status

The response to EGFR tyrosine kinase inhibitors (TKIs) is intricately linked to the presence of specific genetic alterations. The following tables summarize the in vitro potency and clinical response rates of different generations of EGFR inhibitors based on key biomarker status. This comparative data is essential for contextualizing the development and potential positioning of this compound.

Table 1: In Vitro Potency (IC50, nM) of EGFR TKIs Against Common EGFR Mutations

EGFR Mutation StatusGefitinib (1st Gen)Erlotinib (1st Gen)Afatinib (2nd Gen)Osimertinib (3rd Gen)This compound (Hypothetical)
Wild-Type EGFR >1000>1000~10~500TBD
Exon 19 Deletion ~10~20~0.5~15TBD
L858R ~50~50~1~12TBD
T790M >1000>1000~100~10TBD
L858R/T790M >1000>1000~100~10TBD
Exon 19 del/T790M >1000>1000~100~10TBD

TBD: To be determined. Data for this compound would be generated in preclinical studies.

Table 2: Clinical Response Rates (Objective Response Rate, ORR) of EGFR TKIs in NSCLC

BiomarkerGefitinib/Erlotinib (1st Gen)Afatinib (2nd Gen)Osimertinib (3rd Gen)This compound (Hypothetical)
EGFR Exon 19 del or L858R (1st Line) ~70%[1][2]~70%[1]~80%TBD
EGFR T790M (Acquired Resistance) <5%<10%~70%[3][4]TBD
KRAS Mutation No ResponseNo ResponseNo ResponseTBD
MET Amplification (Acquired Resistance) No ResponseNo ResponseLimited ResponseTBD

Key Predictive Biomarkers for EGFR Inhibitor Response

The following are well-established biomarkers that predict sensitivity or resistance to EGFR inhibitors.

  • Activating EGFR Mutations: Deletions in exon 19 and the L858R point mutation in exon 21 are the most common sensitizing mutations, predicting a favorable response to first-, second-, and third-generation EGFR TKIs.[2]

  • T790M Resistance Mutation: This "gatekeeper" mutation in exon 20 is the most common mechanism of acquired resistance to first- and second-generation TKIs.[1] Third-generation inhibitors like osimertinib are specifically designed to target tumors with this mutation.

  • EGFR Exon 20 Insertions: These mutations are generally associated with primary resistance to first- and second-generation EGFR TKIs.[5]

  • MET Amplification: Amplification of the MET proto-oncogene is a known mechanism of acquired resistance to EGFR TKIs, leading to bypass signaling.[6]

  • KRAS Mutations: Mutations in the KRAS gene, a downstream effector of EGFR, are associated with a lack of response to EGFR-targeted therapies.[7]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment of biomarkers and the evaluation of drug response.

Protocol 1: EGFR Mutation Analysis by Allele-Specific PCR

This method is commonly used for the sensitive detection of known EGFR mutations in tumor DNA.

  • DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or plasma-derived cell-free DNA (cfDNA) using a commercially available kit.

  • PCR Reaction Setup: Prepare a reaction mix containing DNA polymerase, dNTPs, allele-specific primers for the target mutation (e.g., L858R or specific exon 19 deletions), and the extracted DNA.[8][9] Include positive and negative controls.

  • PCR Amplification: Perform PCR using a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).[8]

  • Data Analysis: Analyze the PCR products using real-time PCR detection or gel electrophoresis to determine the presence or absence of the specific mutation.[8]

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This colorimetric assay measures the metabolic activity of cells to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a drug.[10][11]

  • Cell Seeding: Plate cancer cells with known EGFR mutation status (e.g., HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M) in a 96-well plate and allow them to adhere overnight.[12]

  • Drug Treatment: Treat the cells with a serial dilution of the EGFR inhibitor (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the cells with the drug for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the absorbance values against the drug concentration and use a non-linear regression analysis to calculate the IC50 value.

Protocol 3: Western Blotting for EGFR Signaling Pathway Analysis

This technique is used to detect the expression and phosphorylation status of proteins in the EGFR signaling cascade.

  • Cell Lysis: Treat cells with the EGFR inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins like total and phosphorylated AKT and ERK.[14]

  • Secondary Antibody Incubation and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on EGFR signaling.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental designs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P Ligand EGF/TGF-α Ligand->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_TKI EGFR TKIs (e.g., this compound) EGFR_TKI->EGFR Inhibition

EGFR Signaling Pathway and TKI Inhibition.

Biomarker_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Patient_Samples Patient Samples (Tumor Tissue, Plasma) High_Throughput_Screening High-Throughput Screening (Genomics, Proteomics) Patient_Samples->High_Throughput_Screening Bioinformatics Bioinformatic Analysis High_Throughput_Screening->Bioinformatics Candidate_Biomarkers Candidate Biomarkers Bioinformatics->Candidate_Biomarkers Assay_Development Assay Development (e.g., PCR, IHC) Candidate_Biomarkers->Assay_Development Clinical_Cohort_Validation Validation in Clinical Cohorts Assay_Development->Clinical_Cohort_Validation Clinical_Utility Assessment of Clinical Utility Clinical_Cohort_Validation->Clinical_Utility

Biomarker Discovery and Validation Workflow.

Biomarker_Response_Logic cluster_sensitive Sensitive cluster_resistant Resistant Biomarker_Status Patient Biomarker Status EGFR_mut EGFR Exon 19 del / L858R Biomarker_Status->EGFR_mut KRAS_mut KRAS Mutation Biomarker_Status->KRAS_mut MET_amp MET Amplification Biomarker_Status->MET_amp T790M T790M (to 1st/2nd Gen) Biomarker_Status->T790M Treatment_Decision EGFR Inhibitor Treatment (e.g., with this compound) EGFR_mut->Treatment_Decision KRAS_mut->Treatment_Decision MET_amp->Treatment_Decision T790M->Treatment_Decision Response Predicted Response Treatment_Decision->Response If Sensitive Biomarker No_Response Predicted Lack of Response Treatment_Decision->No_Response If Resistant Biomarker

Biomarker Status and Predicted Response.

References

Independent Validation of EGFR-IN-17: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data on EGFR-IN-17, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The focus is on its efficacy against resistance mutations, particularly the C797S mutation, a significant challenge in non-small cell lung cancer (NSCLC) therapy.

This guide summarizes the initial findings from the primary publication and presents a search for independent validation, alongside detailed experimental protocols and visualizations of the relevant biological pathways and workflows.

Executive Summary

This compound is a novel, potent, and selective inhibitor of EGFR, specifically designed to overcome resistance mediated by the C797S mutation. The initial publication by Finlay et al. in the Journal of Medicinal Chemistry (2021) demonstrated its significant in vitro activity against various EGFR mutants. As of late 2025, independent published studies specifically validating the initial data on this compound are not yet available in the public domain. This guide, therefore, focuses on presenting the primary data to facilitate future independent validation efforts.

Data Presentation

The following tables summarize the key quantitative data from the original publication by Finlay et al. (2021).

Table 1: In Vitro Potency of this compound Against Various EGFR Mutants

EGFR MutantThis compound IC50 (nM)
L858R/T790M/C797S0.2
Other mutantsData not yet publicly available

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzymatic activity.

Experimental Protocols

Detailed methodologies for the key experiments described in the primary literature are crucial for independent validation.

Determination of EGFR Kinase Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) of this compound against different EGFR mutants was determined using a biochemical assay. A common method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

General Protocol:

  • Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, appropriate substrate peptide (e.g., poly(Glu, Tyr) 4:1), ADP-Glo™ Kinase Assay kit (Promega), and the test inhibitor (this compound).

  • Procedure:

    • A kinase reaction is set up containing the EGFR enzyme, substrate, and ATP in a kinase buffer.

    • Serial dilutions of this compound are added to the reaction wells.

    • The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for ATP consumption.

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

    • The luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity, is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to controls (no inhibitor for 100% activity and a broad-spectrum kinase inhibitor for 0% activity). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based Assays for EGFR Inhibition

Cellular assays are essential to assess the activity of the inhibitor in a more biologically relevant context.

General Protocol (e.g., using NSCLC cell lines with specific EGFR mutations):

  • Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines expressing relevant EGFR mutations (e.g., NCI-H1975 for L858R/T790M). For C797S mutations, engineered cell lines are often used.

  • Assay: Cell viability or proliferation assays, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, are commonly employed.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound.

    • After a set incubation period (e.g., 72 hours), the viability reagent is added.

    • The signal (absorbance or luminescence), which correlates with the number of viable cells, is measured.

  • Data Analysis: The data is normalized to vehicle-treated cells (100% viability) and a control for complete cell death. The IC50 value is determined by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

EGFR Signaling Pathway and the Impact of C797S Mutation

The following diagram illustrates the canonical EGFR signaling pathway and highlights the mechanism of resistance caused by the C797S mutation, which is the target of this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_plc PLCγ Pathway cluster_inhibitors Inhibitor Action Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation P1 P P2 P P3 P P4 P GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P2->PI3K JAK JAK P3->JAK PLCg PLCγ P4->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Osimertinib Osimertinib (3rd Gen Inhibitor) C797S C797S Mutation Osimertinib->C797S Blocked by EGFR_IN_17 This compound EGFR_IN_17->C797S Inhibits C797S->EGFR_dimer Resistance

Caption: EGFR signaling pathway and mechanism of C797S resistance.

Experimental Workflow for IC50 Determination

The following diagram outlines a typical experimental workflow for determining the IC50 of an EGFR inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_data Data Acquisition & Analysis A1 Prepare Recombinant EGFR Enzymes (Wild-Type & Mutants) A3 Prepare Assay Plates A1->A3 A2 Prepare Serial Dilutions of this compound A2->A3 B1 Add Enzyme, Inhibitor, Substrate, and ATP A3->B1 B2 Incubate at Room Temperature B1->B2 B3 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) B2->B3 B4 Add Kinase Detection Reagent (Generate Luminescence) B3->B4 C1 Measure Luminescence B4->C1 C2 Normalize Data to Controls C1->C2 C3 Generate Dose-Response Curve C2->C3 C4 Calculate IC50 Value C3->C4

Caption: Workflow for determining the IC50 of an EGFR inhibitor.

Conclusion

This compound shows significant promise as a potent inhibitor of EGFR, particularly in overcoming the clinically relevant C797S resistance mutation. The data presented in the initial publication by Finlay et al. provides a strong foundation for its further development. However, for this compound to gain wider acceptance and use within the research and drug development community, independent validation of these findings is crucial. This guide serves as a starting point for such validation studies by summarizing the available data and outlining the necessary experimental protocols. As new data emerges, this guide will be updated to provide a comprehensive and objective comparison of this compound with other therapeutic alternatives.

Comparative analysis of EGFR-IN-17 against previous inhibitor generations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of EGFR-IN-17 and Other Fourth-Generation Inhibitors Against Preceding Generations of EGFR Tyrosine Kinase Inhibitors

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Each generation of these targeted therapies has been designed to overcome the resistance mechanisms that emerged against its predecessors. This guide provides a comparative analysis of the fourth-generation EGFR inhibitor, this compound, and other compounds of its class, against the first, second, and third generations of EGFR TKIs. The focus is on their efficacy against various EGFR mutations, mechanisms of action, and the evolution of resistance.

The Evolution of EGFR Inhibitors

The development of EGFR inhibitors has been a stepwise progression to counteract acquired resistance mutations:

  • First-Generation (Gefitinib, Erlotinib): These reversible inhibitors are effective against common activating mutations such as exon 19 deletions (Ex19del) and the L858R point mutation. However, their efficacy is limited by the development of the T790M "gatekeeper" mutation.

  • Second-Generation (Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain. They have a broader range of activity than the first generation but are still largely ineffective against the T790M mutation.

  • Third-Generation (Osimertinib): A major breakthrough, these inhibitors are designed to be selective for both the activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR. Resistance to third-generation inhibitors often arises from the C797S mutation.

  • Fourth-Generation (this compound, BBT-176, JIN-A02): This newest class of inhibitors is being developed to overcome the C797S mutation that confers resistance to third-generation TKIs. This compound is a potent and selective inhibitor designed to be effective against C797S-mediated resistance. Preclinical studies on fourth-generation inhibitors like JIN-A02 have demonstrated robust anti-tumor activity in various EGFR mutant models, including those with the C797S mutation.[1]

Data Presentation

Table 1: Comparative Efficacy (IC50, nM) of EGFR Inhibitors Across Generations
EGFR Mutation Status1st Gen (Gefitinib)2nd Gen (Afatinib)3rd Gen (Osimertinib)4th Gen (BBT-176)
Wild-Type (WT) ~1,800~10~500-
Exon 19 del ~10~0.5~10-
L858R ~20~1~15-
L858R/T790M >10,000~100~1-
Ex19del/T790M/C797S >10,000>1,000>1,0001.79
L858R/T790M/C797S >10,000>1,000>1,000202
Ex19del/C797S --304.394.36
L858R/C797S --573.725.35

Data for BBT-176 is presented as a representative fourth-generation inhibitor based on available preclinical data.[2] IC50 values are approximate and can vary based on the specific assay conditions.

Signaling Pathways and Resistance Mechanisms

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. EGFR inhibitors block this pathway, but resistance inevitably emerges.

EGFR Signaling Pathway

Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR

Simplified EGFR Signaling Pathway
EGFR Inhibitor Generations and Resistance

The evolution of EGFR inhibitors is a direct response to the emergence of specific resistance mutations in the EGFR kinase domain.

EGFR_Inhibitor_Resistance cluster_gen1 1st Generation (Gefitinib, Erlotinib) cluster_gen2 2nd Generation (Afatinib, Dacomitinib) cluster_gen3 3rd Generation (Osimertinib) cluster_gen4 4th Generation (this compound) Gen1 Targets Ex19del, L858R T790M T790M Resistance Gen1->T790M Resistance Gen2 Irreversibly targets Ex19del, L858R Gen2->T790M Resistance Gen3 Targets Ex19del, L858R & T790M C797S C797S Resistance Gen3->C797S Resistance Gen4 Targets Ex19del, L858R, T790M & C797S T790M->Gen3 Overcome by C797S->Gen4 Overcome by

Evolution of EGFR Inhibitors and Resistance

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of EGFR inhibitors.

EGFR Kinase Assay (In Vitro)

This assay measures the ability of an inhibitor to block the enzymatic activity of EGFR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against wild-type and mutant EGFR kinases.

Workflow:

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - EGFR Enzyme - Kinase Buffer - ATP - Substrate Start->Prepare Incubate Incubate Enzyme with Inhibitor Prepare->Incubate Add_ATP Initiate Reaction (Add ATP/Substrate) Incubate->Add_ATP Measure Measure Kinase Activity (e.g., Luminescence) Add_ATP->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

EGFR Kinase Assay Workflow

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test inhibitor (e.g., this compound) serially diluted

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the inhibitor dilutions.

  • Add the EGFR enzyme to each well and incubate at room temperature for a specified time (e.g., 10-20 minutes) to allow for inhibitor binding.

  • Prepare a solution of ATP and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding the ATP/substrate solution to each well.

  • Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™), which correlates with kinase activity.

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percent inhibition of EGFR activity against the logarithm of the inhibitor concentration.

Cell Viability/Proliferation Assay (Cell-Based)

This assay determines the effect of an inhibitor on the viability and growth of cancer cell lines with different EGFR mutation statuses.

Objective: To determine the IC50 of a compound in inhibiting the proliferation of EGFR-dependent cancer cell lines.

Workflow:

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat Treat with Inhibitor Seed_Cells->Treat Incubate Incubate for 72h Treat->Incubate Add_Reagent Add Viability Reagent (e.g., XTT/MTT) Incubate->Add_Reagent Measure Measure Absorbance Add_Reagent->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

References

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